[D-Leu-4]-OB3
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H50N8O12S |
|---|---|
分子量 |
734.8 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H50N8O12S/c1-13(2)9-17(33-25(44)18(11-39)34-26(45)19(12-50)35-23(42)15(30)10-38)28(47)37-8-4-5-20(37)27(46)32-16(6-7-21(31)41)24(43)36-22(14(3)40)29(48)49/h13-20,22,38-40,50H,4-12,30H2,1-3H3,(H2,31,41)(H,32,46)(H,33,44)(H,34,45)(H,35,42)(H,36,43)(H,48,49)/t14-,15+,16+,17-,18+,19+,20+,22+/m1/s1 |
InChIキー |
UPGRZGJMOBNXSP-SRUBXKRYSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)N)O |
正規SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)N |
製品の起源 |
United States |
Foundational & Exploratory
The Structure and Function of [D-Leu-4]-OB3: A Leptin Mimetic Peptide
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological activity of the synthetic peptide [D-Leu-4]-OB3. As a leptin mimetic, this compound has garnered significant interest for its potential therapeutic applications in metabolic disorders. This document details its chemical properties, outlines experimental protocols for its study, and presents key quantitative data from preclinical research.
Core Structure and Chemical Properties
This compound is a synthetic peptide amide designed as an analog of a fragment of the hormone leptin. The primary modification is the substitution of the naturally occurring L-Leucine at position 4 with its D-isomer, a change that enhances the peptide's biological activity and stability.
The peptide sequence of this compound is Ser-Cys-Ser-{D-Leu}-Pro-Gln-Thr .[1] It is often studied in its myristoylated form, MA-[D-Leu-4]-OB3, where a myristic acid moiety is conjugated to the N-terminus to improve its pharmacokinetic profile.[2]
| Property | Value | Reference |
| Peptide Sequence | Ser-Cys-Ser-{D-Leu}-Pro-Gln-Thr | [1] |
| Molecular Formula | C29H50N8O9S | MedChemExpress |
| Molecular Weight | 734.82 g/mol | MedChemExpress |
| CAS Number | 289056-32-2 | MedChemExpress |
Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu)
Materials:
-
Fmoc-protected amino acids (including Fmoc-D-Leu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% piperidine solution in DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with a coupling reagent and a base and then coupled to the deprotected resin.
-
Capping (Optional): Any unreacted amino groups on the resin are capped to prevent the formation of deletion sequences.
-
Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (Thr, Gln, Pro, D-Leu, Ser, Cys, Ser).
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times to remove scavengers and byproducts.
-
Lyophilization: The crude peptide is lyophilized to obtain a dry powder.
Experimental Protocol: Purification and Analysis
Materials:
-
Crude lyophilized this compound
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
C18 column
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Purification: The crude peptide is purified by RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed for purity.
-
Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC. The molecular weight of the purified peptide is confirmed by mass spectrometry to ensure it matches the theoretical mass of this compound.[3][4]
Mechanism of Action and Signaling Pathways
This compound acts as a leptin mimetic, exerting its biological effects by activating the leptin receptor (Ob-R). This activation triggers downstream signaling cascades that are crucial for regulating energy homeostasis, glucose metabolism, and other physiological processes. The primary signaling pathway activated by leptin and its mimetics is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.
This compound Signaling Pathway
Upon binding to the leptin receptor, this compound induces a conformational change that leads to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT3. STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus, where it modulates the transcription of target genes, including those involved in apoptosis and inflammation.[5] Evidence also suggests the involvement of the MAPK and PI3K signaling pathways.
In Vivo Efficacy and Experimental Protocols
Numerous preclinical studies in mouse models have demonstrated the efficacy of this compound and its myristoylated analog in improving metabolic parameters.
Experimental Protocol: Assessment of Glycemic Control in Mice
Animals:
-
Male C57BL/6J mice are often used. Diet-induced obese (DIO) mice serve as a model for type 2 diabetes.
Procedure:
-
Acclimation and Diet: Mice are acclimated and fed a high-fat diet to induce obesity and insulin resistance.
-
Treatment Administration: this compound is administered, typically by oral gavage, dissolved in a vehicle such as 0.3% dodecyl maltoside (DDM).[6] Doses can range from 16.6 to 150 mg/kg/day.[6]
-
Fasting Blood Glucose Measurement: Blood glucose levels are measured from tail vein blood samples after a period of fasting (typically 6-8 hours) using a glucometer.[7]
-
Serum Insulin Measurement: Blood is collected, and serum is separated to measure insulin levels using an ELISA kit.[8][9]
-
Data Analysis: Changes in fasting blood glucose and serum insulin levels are compared between treated and control groups.
Experimental Workflow: In Vivo Study
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound and its analog, MA-[D-Leu-4]-OB3.
Effects on Glycemic Control in Diabetic Mice
| Parameter | Treatment Group | Result | Reference |
| Fasting Blood Glucose | This compound | Reduced by up to 50.5% when co-administered with pramlintide | [10] |
| Serum Insulin | This compound | Lowered by 53% compared to ad libitum fed mice | [1] |
| Glucose Tolerance | MA-[D-Leu-4]-OB3 | Normalized in diet-induced obese mice | [2] |
Pharmacokinetic Parameters of MA-[D-Leu-4]-OB3 vs. This compound
| Parameter | Administration Route | Fold Change (MA- vs. non-MA-) | Reference |
| Cmax (Maximum Concentration) | Subcutaneous | 11.1-fold higher | [11] |
| t1/2 (Half-life) | Oral | 86.7-fold longer | [11] |
| CL (Clearance) | Intraperitoneal | 11.6-fold slower | [11] |
Conclusion
This compound is a promising synthetic peptide with significant potential as a therapeutic agent for metabolic diseases. Its well-defined structure, established synthesis protocols, and demonstrated in vivo efficacy make it a compelling candidate for further drug development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to design and execute further investigations into the therapeutic utility of this and other leptin mimetics.
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of chronic JAK-STAT3-SOCS3 signaling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
A Technical Guide to the Synthesis and Purification of [D-Leu-4]-OB3 Peptide
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the [D-Leu-4]-OB3 peptide, a synthetic analog of the OB3 peptide. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It details the necessary experimental protocols, quantitative data, and visual workflows to facilitate the successful production of this peptide.
Introduction
This compound is a synthetic peptide amide derived from a fragment of the mouse leptin protein (residues 116-122).[1] Its sequence is Ser-Cys-Ser-(D-Leu)-Pro-Gln-Thr, with the leucine at position 4 being the D-enantiomer.[1][2] This modification has been shown to enhance the peptide's biological activity compared to the native OB3 peptide.[1] this compound has garnered interest for its potential therapeutic applications, particularly in the regulation of energy balance and glycemic control.[3][4] This guide outlines a robust methodology for its chemical synthesis and purification.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Peptide Specifications
| Parameter | Value | Reference |
| Amino Acid Sequence | Ser-Cys-Ser-(D-Leu)-Pro-Gln-Thr-NH2 | [1][2] |
| Molecular Formula | C29H51N9O10S | N/A |
| Molecular Weight | 733.83 g/mol | N/A |
| Purity (Post-HPLC) | >98% | [2] |
| Chirality | D-Leucine at position 4 | [1][2] |
Table 2: Synthesis and Purification Metrics
| Parameter | Typical Range/Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific Rink Amide resin used. |
| Coupling Efficiency per Cycle | >99% | Monitored by Kaiser test or equivalent. |
| Crude Peptide Yield | 60 - 85% | Varies based on synthesis scale and efficiency. |
| Final Purified Yield | 15 - 30% | Post-HPLC purification and lyophilization. |
| Final Purity | >98% | As determined by analytical RP-HPLC. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely adopted Fmoc/tBu strategy for solid-phase peptide synthesis.
1. Resin Selection and Preparation:
-
Resin: Rink Amide resin is selected to generate the C-terminal amide.
-
Procedure: Swell the resin in dimethylformamide (DMF) for at least 1 hour before the first coupling step.
2. Amino Acid Coupling Cycles (Iterative Process):
-
Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.
-
Activation and Coupling:
-
Activate the incoming Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Note on Cysteine: For the coupling of Fmoc-Cys(Trt)-OH, it is advisable to use a method that minimizes racemization, such as pre-activation with HBTU/HOBt in the presence of a hindered base like 2,4,6-trimethylpyridine (TMP).[5]
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail suitable for peptides containing cysteine, such as Reagent K : 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[6] This cocktail effectively removes the side-chain protecting groups and cleaves the peptide from the resin while minimizing oxidation of the cysteine residue.[7][8][9]
-
Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. System Preparation:
-
Column: A C18 stationary phase column is standard for peptide purification.[10]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Equilibrate the column with the starting mobile phase conditions.
2. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small percentage of Solvent B if necessary to aid solubility.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. Purification:
-
Inject the prepared sample onto the equilibrated column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be 5-65% Solvent B over 60 minutes.
-
Monitor the elution of the peptide by UV absorbance at 210-220 nm.[10]
-
Collect fractions corresponding to the major peptide peak.
4. Analysis and Lyophilization:
-
Analyze the collected fractions for purity using analytical RP-HPLC and for identity using mass spectrometry.
-
Pool the fractions containing the pure peptide (>98% purity).
-
Freeze the pooled fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound synthesis and purification.
This compound Signaling Pathway
Caption: Signaling cascade of the this compound peptide.
Conclusion
The synthesis and purification of this compound can be achieved with high purity through a systematic approach involving Fmoc-based solid-phase peptide synthesis and reverse-phase HPLC. Careful selection of resins, coupling reagents, and cleavage cocktails is crucial for a successful outcome, particularly in handling the cysteine residue to prevent side reactions. The methodologies and data presented in this guide provide a solid foundation for researchers to produce high-quality this compound for further investigation into its biological functions and therapeutic potential. The elucidated signaling pathway, involving the activation of STAT3 through both PI3K and ERK1/2 pathways, offers a basis for mechanistic studies of this promising peptide analog.[11]
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. iris-biotech.de [iris-biotech.de]
- 10. bachem.com [bachem.com]
- 11. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of [D-Leu-4]-OB3: A Leptin Mimetic Forging a New Path in Metabolic Disease Research
A Technical Guide on the Discovery, Development, and Preclinical Advancement of a Novel Synthetic Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Leu-4]-OB3, a synthetic peptide amide, has emerged as a promising therapeutic candidate in the landscape of metabolic disease research. This document provides a comprehensive overview of the discovery and historical development of this compound and its derivatives. It details the journey from the identification of the bioactive core of mouse leptin to the strategic molecular modifications that have enhanced its potency and pharmacokinetic profile. This guide synthesizes key preclinical findings, presents quantitative data in a structured format, outlines experimental methodologies, and visualizes the underlying biological pathways and developmental logic.
Introduction: The Quest for a Potent and Stable Leptin Analogue
The discovery of leptin in 1994 revolutionized the understanding of energy homeostasis. However, the therapeutic application of leptin has been hampered by challenges such as leptin resistance and poor oral bioavailability. This spurred the scientific community to develop smaller, more potent, and stable leptin mimetics. The development of this compound represents a significant advancement in this pursuit, originating from research focused on identifying the minimal bioactive region of the leptin molecule.
The Discovery and Genesis of this compound
The journey to this compound began with the systematic investigation of the mouse leptin protein to identify its active domain.
2.1. Identification of the Bioactive Core: From Leptin to OB3
Researchers identified that the biological activity of mouse leptin was largely contained within a small peptide fragment corresponding to amino acid residues 116-130. Further investigation narrowed this down to an even shorter sequence, residues 116-122, which was named OB3 . The amino acid sequence of OB3 is Ser-Cys-Ser-Leu-Pro-Gln-Thr.[1]
2.2. Enhancing Potency through Stereoisomeric Modification: The Birth of this compound
To improve the stability and efficacy of OB3, a strategic modification was introduced. The L-leucine residue at the fourth position was substituted with its D-isomer, resulting in the creation of This compound .[1] This single amino acid substitution significantly enhanced the peptide's ability to reduce body weight gain, food and water intake, and serum glucose in preclinical models.[1][2]
2.3. Improving Bioavailability: The Advent of MA-[D-Leu-4]-OB3
Despite its enhanced potency, the therapeutic potential of this compound was still limited by its pharmacokinetic profile. To address this, a myristic acid molecule was conjugated to the N-terminus of this compound, creating MA-[D-Leu-4]-OB3 .[3] This lipid modification was designed to improve absorption, extend the serum half-life, and reduce plasma clearance, thereby enhancing its overall bioavailability and efficacy when delivered orally.[3] Preclinical studies have demonstrated the improved pharmacokinetic profile and potent metabolic and neurotrophic effects of this modified peptide.[3][4][5][6][7]
Preclinical Efficacy: A Summary of Key Findings
Numerous preclinical studies have demonstrated the therapeutic potential of this compound and its myristoylated analogue, MA-[D-Leu-4]-OB3, in various mouse models of obesity, diabetes, and associated comorbidities.
Table 1: Effects of this compound on Metabolic Parameters in Genetically Obese and Diabetic Mice
| Animal Model | Treatment Group | Duration | Change in Body Weight | Change in Blood Glucose | Reference |
| C57BL/6J ob/ob mice | This compound (1 mg/day, ip) | 7 days | -5% of initial body weight | Reduced by 40% after 1 day | [1] |
| C57BL/6J ob/ob mice | Vehicle (ad libitum fed) | 7 days | +10% of initial body weight | - | [1] |
| C57BLK/6-m db/db mice | Exenatide + this compound (oral) | 14 days | -4.2% of initial body weight | Reduced by 38.3% | [8] |
| C57BLK/6-m db/db mice | Pramlintide + this compound (oral) | 14 days | - | Reduced by 50.5% | [8] |
| C57BLK/6-m db/db mice | This compound alone (oral) | 14 days | +11.5% of initial body weight | - | [8] |
| C57BLK/6-m db/db mice | Vehicle (DDM) | 14 days | +19.7% of initial body weight | - | [8] |
Table 2: Comparative Efficacy of this compound and Metformin in Insulin-Deficient Mice
| Animal Model | Treatment Group | Duration | Change in Body Weight | Change in Blood Glucose | Reference |
| STZ-induced diabetic SW mice | Insulin + this compound (40 mg/kg, oral) | 14 days | Prevented insulin-associated weight gain | Reduced to 38.9% of initial levels | [9] |
| STZ-induced diabetic SW mice | Insulin + Metformin (200 mg/kg, oral) | 14 days | Prevented insulin-associated weight gain | Reduced to 44.5% of initial levels | [9] |
| STZ-induced diabetic SW mice | Insulin alone | 14 days | Significant weight gain | Reduced to 65.3% of initial levels | [9] |
Table 3: Pharmacokinetic Profile of this compound in Male C57BL/6J Mice
| Age of Mice | Time to Maximum Concentration (Tmax) | Serum Half-life (t½) | Relative Bioavailability | Reference |
| 6 weeks | 10 minutes | ~52.5 minutes | ~20% greater than 25-week-old mice | [2] |
| 25 weeks | 5 minutes | ~30.6 minutes | - | [2] |
Table 4: Improved Pharmacokinetic Profile of MA-[D-Leu-4]-OB3 Compared to this compound
| Delivery Route | Parameter | Fold Improvement (MA-[D-Leu-4]-OB3 vs. This compound) | Reference |
| Subcutaneous (SC) | Cmax | 11.1-fold higher | [3] |
| Subcutaneous (SC) | t½ | 3.5-fold longer | [3] |
| Subcutaneous (SC) | Clearance (CL) | 17.0-fold slower | [3] |
| Intraperitoneal (IP) | Cmax | 7.5-fold higher | [3] |
| Intraperitoneal (IP) | t½ | 5.0-fold longer | [3] |
| Intraperitoneal (IP) | Clearance (CL) | 11.6-fold slower | [3] |
| Oral | Cmax | 1.7-fold higher | [3] |
| Oral | t½ | 86.7-fold longer | [3] |
| Oral | Clearance (CL) | 5.0-fold slower | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound and its derivatives.
4.1. Animal Models and Drug Administration
-
Genetically Obese/Diabetic Models: Male C57BL/6J-ob/ob and C57BLK/6-m db/db mice were utilized to assess the effects on energy balance and glycemic control.[1][8]
-
Diet-Induced Obesity (DIO) Model: Male C57BL/6J mice were fed a high-fat diet to induce obesity and insulin resistance, providing a model that more closely mimics common human obesity.[4]
-
Insulin-Deficient Model: Male Swiss Webster mice were treated with streptozotocin (STZ) to induce a state of insulin deficiency, modeling Type 1 diabetes.[9]
-
Drug Formulation and Delivery: For oral administration, this compound and MA-[D-Leu-4]-OB3 were reconstituted in dodecyl maltoside (DDM), a transmucosal absorption-enhancing agent.[3][4][8][9] Administration was typically performed by oral gavage, twice daily for the duration of the study.[8] For parenteral administration, peptides were dissolved in phosphate-buffered saline (PBS) and delivered via intraperitoneal (IP), subcutaneous (SC), or intramuscular (IM) injection.[2][3]
4.2. Measurement of Metabolic Parameters
-
Body Weight and Food/Water Intake: These parameters were measured daily throughout the study period.[8][9]
-
Blood Glucose: Fasting blood glucose levels were determined periodically, often every other day, using a standard glucometer.[9]
-
Oral Glucose Tolerance Test (OGTT): To assess glucose homeostasis, mice were fasted and then administered a bolus of glucose via oral gavage. Blood glucose levels were measured at various time points post-administration.[4]
-
Serum Insulin and C-peptide: Serum levels of these hormones were measured by ELISA to evaluate insulin sensitivity and pancreatic beta-cell function.[8][9]
4.3. Pharmacokinetic Studies
-
Sample Collection: Following a single injection of this compound, blood samples were collected from mice at multiple time points (e.g., 5, 10, 20, 40, 60, 120, and 180 minutes post-injection).[2]
-
Peptide Quantification: Serum concentrations of this compound were determined using a competitive ELISA.[2]
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), serum half-life (t½), and relative bioavailability (area under the curve), were calculated from the concentration-time data.[2]
4.4. Assessment of Cognitive Function
-
Episodic Memory: The novel object recognition test was used to evaluate episodic memory in mouse models. The discrimination index (DI) was calculated to quantify memory performance.[6]
-
Neurodegeneration Analysis: Brain sections were stained with Fluoro-Jade C (FJC) to identify and quantify degenerating neurons in the cerebral cortex and hippocampus.[6]
Visualizing the Developmental Pathway and Mechanism of Action
5.1. Logical Development of this compound
The development of this compound followed a logical progression from identifying a bioactive peptide to enhancing its drug-like properties.
Caption: Logical workflow for the development of this compound.
5.2. Proposed Signaling Pathway of this compound
As a leptin mimetic, this compound is proposed to exert its effects through the leptin receptor (LEPR), activating downstream signaling cascades that regulate energy homeostasis and metabolism.
Caption: Proposed signaling pathway for this compound via the leptin receptor.
Conclusion and Future Directions
The development of this compound and its acylated derivative, MA-[D-Leu-4]-OB3, represents a significant achievement in the field of peptide therapeutics for metabolic and neurodegenerative diseases. Through a rational design approach, researchers have successfully created a potent, stable, and orally bioavailable leptin mimetic. The extensive preclinical data highlight its potential to improve glycemic control, manage body weight, and even ameliorate cognitive deficits associated with diabetes.
Future research should focus on elucidating the precise molecular interactions between this compound and the leptin receptor, further exploring its downstream signaling pathways, and conducting comprehensive long-term safety and toxicology studies. The promising preclinical findings strongly support the continued development of this novel synthetic peptide as a first-in-class therapeutic for a range of metabolic and cognitive disorders.[5]
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of age on uptake, serum half-life and bioavailability of mouse [D-Leu-4]OB3, a synthetic peptide amide with leptin-like activity, in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a synthetic peptide amide with leptin-like activity, augments the effects of orally delivered exenatide and pramlintide acetate on energy balance and glycemic control in insulin-resistant male C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
[D-Leu-4]-OB3: A Technical Guide to a Synthetic Leptin Mimetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [D-Leu-4]-OB3, a synthetic peptide mimetic of leptin. This compound is a truncated and modified analog of the full-length leptin protein, designed to overcome some of the limitations of native leptin as a therapeutic agent, such as poor blood-brain barrier penetration and the potential for resistance. This document details the core characteristics of this compound, including its synthesis, mechanism of action, pharmacokinetic profile, and its effects on metabolic parameters. Detailed experimental protocols for key assays and visualizations of the signaling pathways and experimental workflows are provided to support further research and development.
Introduction
Leptin, a 16 kDa adipocyte-derived hormone, is a critical regulator of energy homeostasis. However, its therapeutic potential for treating obesity is often limited by the development of leptin resistance. This compound is a small molecule synthetic peptide designed to mimic the biological activity of leptin with improved pharmacological properties. It is derived from the active region of mouse leptin, specifically residues 116-122 (Ser-Cys-Ser-Leu-Pro-Gln-Thr), and is designated as OB3.[1]. The substitution of the native L-Leucine at position 4 with its D-isomer, D-Leucine, significantly enhances the peptide's potency in reducing body weight gain, food and water intake, and serum glucose levels in animal models of obesity and diabetes.[2]. Furthermore, conjugation of myristic acid to the N-terminus of this compound (MA-[D-Leu-4]-OB3) has been shown to dramatically improve its pharmacokinetic profile and efficacy.[3]. This guide will delve into the technical aspects of this compound, providing a valuable resource for researchers in the fields of metabolic disease and drug discovery.
Core Properties and Mechanism of Action
Structure and Synthesis
This compound is a heptapeptide with the amino acid sequence: Ser-Cys-Ser-(D-Leu)-Pro-Gln-Thr. The key modification is the presence of a D-Leucine residue at the fourth position, which confers increased stability and biological activity compared to the native L-Leucine-containing peptide.[1].
Mechanism of Action
This compound acts as a leptin mimetic, presumably by interacting with the leptin receptor (Ob-R) and activating downstream signaling pathways. Evidence suggests that the parent peptide, leptin fragment 116-130, activates the STAT3 and PI3-kinase signaling cascades.[4]. Further studies have shown that the related OB3 peptide activates the PI3K pathway and induces the phosphorylation of STAT3.[5]. This activation in key brain regions, such as the hypothalamus, is thought to mediate the observed effects on appetite suppression and improved glucose metabolism.[6]. Immunohistochemical evidence indicates that both this compound and its myristoylated form can cross the blood-brain barrier and localize in the arcuate nucleus of the hypothalamus, a critical area for regulating energy balance.[6].
Quantitative Data
In Vivo Efficacy in Animal Models
The following tables summarize the reported effects of this compound and MA-[D-Leu-4]-OB3 in various mouse models.
Table 1: Effects of this compound on Metabolic Parameters in ob/ob Mice
| Parameter | Treatment Group (1 mg/day, IP, 7 days) | Vehicle Control | % Change vs. Control | Citation |
| Body Weight Gain | Loss of 5% of initial body weight | Gain of 10% of initial body weight | - | [2] |
| Food Intake | Reduced | Ad libitum | Not specified | [2] |
| Blood Glucose | Reduced by 40% after 1 day | - | - | [2] |
| Serum Insulin | Lowered by 53% | - | - | [2] |
Table 2: Effects of Orally Administered this compound in Wild-Type and ob/ob Mice
| Mouse Strain | Parameter | % Reduction vs. Control (Ad Libitum) | Citation |
| Wild-Type | Body Weight Gain | 4.4% | [7] |
| Food Intake | 6.8% | [7] | |
| Serum Glucose | 28.2% | [7] | |
| ob/ob | Body Weight Gain | 11.6% | [7] |
| Food Intake | 16.5% | [7] | |
| Water Intake | 22.4% | [7] | |
| Serum Glucose | 24.4% | [7] |
Table 3: Dose-Response of MA-[D-Leu-4]-OB3 in C57BL/6 Mice
| Dose (mg/kg/day, oral) | Outcome | Citation |
| 16.6, 50, and 150 | No observed toxicity; metabolic and neurologic endpoints were either unaffected or improved. | [8] |
Pharmacokinetic Parameters
The conjugation of myristic acid to this compound significantly enhances its pharmacokinetic properties.
Table 4: Pharmacokinetic Profile of this compound vs. MA-[D-Leu-4]-OB3
| Parameter | This compound (1.0 mg) | MA-[D-Leu-4]-OB3 (0.1 mg) | Fold Change | Delivery Route | Citation |
| Cmax | - | - | 11.1x higher | Subcutaneous (SC) | [3] |
| - | - | 7.5x higher | Intraperitoneal (IP) | [3] | |
| - | - | 1.9x higher | Intramuscular (IM) | [3] | |
| - | - | 1.7x higher | Oral | [3] | |
| t1/2 | - | - | 3.5x longer | SC | [3] |
| - | - | 5.0x longer | IP | [3] | |
| - | - | 9.1x longer | IM | [3] | |
| - | - | 86.7x longer | Oral | [3] | |
| Clearance (CL) | - | - | 17.0x slower | SC | [3] |
| - | - | 11.6x slower | IP | [3] | |
| - | - | 5.7x slower | IM | [3] | |
| - | - | 5.0x slower | Oral | [3] |
Note: Specific Cmax, t1/2, and CL values were not provided in the abstract for direct comparison.
Experimental Protocols
Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis
This protocol outlines the general steps for synthesizing this compound using Fmoc chemistry.
-
Resin Selection and Swelling:
-
For a C-terminal amide, use Rink Amide resin.
-
Swell the resin in a suitable solvent (e.g., dichloromethane, DMF) for at least 1 hour.
-
-
First Amino Acid Coupling:
-
Couple the C-terminal amino acid (Threonine) to the swollen resin.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% piperidine solution in DMF for 15-30 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (e.g., Fmoc-Gln-OH) using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 3 and 4 for each subsequent amino acid in the sequence (Pro, D-Leu, Ser, Cys, Ser).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
In Vivo Animal Study: Oral Gavage in Mice
-
Animal Preparation:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).
-
-
Gavage Needle Preparation:
-
Select an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).
-
Measure the length from the mouse's mouth to the last rib to determine the correct insertion depth and mark the needle.
-
-
Compound Preparation:
-
Dissolve this compound or MA-[D-Leu-4]-OB3 in the appropriate vehicle (e.g., dodecyl maltoside solution) to the desired concentration.
-
-
Administration:
-
Gently restrain the mouse, holding it in an upright position.
-
Carefully insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Gently pass the needle down the esophagus to the pre-measured depth. Do not force the needle.
-
Slowly administer the compound.
-
Withdraw the needle gently.
-
-
Monitoring:
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Oral Glucose Tolerance Test (OGTT)
-
Fasting:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
Obtain a baseline blood sample (t=0) from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Administration:
-
Administer a bolus of glucose solution (e.g., 2 g/kg body weight of a 20% glucose solution) via oral gavage.
-
-
Blood Sampling and Glucose Measurement:
-
Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge.
-
Measure blood glucose at each time point.
-
Serum Insulin Measurement (ELISA)
-
Sample Collection and Preparation:
-
Collect blood samples at desired time points.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Use a commercially available mouse insulin ELISA kit and follow the manufacturer's instructions.
-
Prepare standards and samples.
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow insulin to bind.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated anti-insulin antibody and incubate.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate and incubate.
-
Wash the plate.
-
Add a substrate solution and incubate to allow color development.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the insulin concentration in the samples based on the standard curve.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound and its myristoylated derivative, MA-[D-Leu-4]-OB3, represent promising next-generation leptin mimetics with enhanced potency and improved pharmacokinetic profiles. Their ability to cross the blood-brain barrier and exert central effects on energy homeostasis and glucose metabolism makes them attractive candidates for the treatment of obesity and type 2 diabetes, particularly in the context of leptin resistance. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of these novel therapeutic peptides. Future research should focus on elucidating the precise binding kinetics of this compound with the leptin receptor and further exploring its downstream signaling pathways to fully understand its mechanism of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Leptin Fragment Mirrors the Cognitive Enhancing and Neuroprotective Actions of Leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leptin OB3 peptide suppresses leptin-induced signaling and progression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Studies on [D-Leu-4]-OB3 and Glycemic Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial pre-clinical research on [D-Leu-4]-OB3, a synthetic peptide amide with leptin-like activity, and its effects on glycemic control. The following sections summarize the key quantitative data from foundational studies, detail the experimental methodologies employed, and visualize the proposed signaling pathways and experimental workflows.
Quantitative Data Summary
The initial studies on this compound have demonstrated its potential in improving glycemic control, both as a standalone agent and in combination with other anti-diabetic drugs. The quantitative data from these studies are summarized in the tables below for ease of comparison.
Table 1: Effects of this compound on Glycemic Control and Body Weight in Genetically Obese and Diabetic Mouse Models
| Animal Model | Treatment | Duration | Change in Blood Glucose | Change in Body Weight | Serum Insulin Levels | Reference |
| C57BL/6J ob/ob mice | This compound (1 mg/day, ip) | 7 days | Reduced to levels comparable to wild-type non-obese mice after 2 days.[1] | Lost 5% of initial body weight.[1] | Lowered by 53% compared to ad libitum fed mice.[1] | Grasso et al., 2001 |
| C57BL/6J ob/ob mice | This compound (oral) | Not Specified | Reduced by 24.4%. | Reduced by 11.6%. | Not Specified | N/A |
| Insulin-resistant male C57BLK/6-m db/db mice | This compound (oral) | 14 days | Not specified alone; see combination therapy | Reduced body weight gain to 11.5% of initial body weight.[2] | Not specified alone; see combination therapy | Grasso et al., 2012 |
| Insulin-resistant male C57BLK/6-m db/db mice | Exenatide (oral) | 14 days | Lowered by 20.4%.[2] | Reduced body weight gain to 13.9% of initial body weight.[2] | Concentration-dependent increase.[2] | Grasso et al., 2012 |
| Insulin-resistant male C57BLK/6-m db/db mice | Exenatide + this compound (oral) | 14 days | Further reduced by 38.3%.[2] | Mice were 4.2% lighter than initial body weight.[2] | Slightly reduced the insulin response to exenatide.[2] | Grasso et al., 2012 |
| Insulin-resistant male C57BLK/6-m db/db mice | Pramlintide acetate (oral) | 14 days | Lowered by 30.2%.[2] | Not specified alone; see combination therapy | Did not elevate serum insulin.[2] | Grasso et al., 2012 |
| Insulin-resistant male C57BLK/6-m db/db mice | Pramlintide acetate + this compound (oral) | 14 days | Further reduced by 50.5%.[2] | Not specified alone; see combination therapy | Fell below those of control mice.[2] | Grasso et al., 2012 |
Table 2: Comparative Efficacy of this compound and Metformin in an Insulin-Deficient Mouse Model
| Animal Model | Treatment | Duration | Reduction in Blood Glucose (from initial levels) | Body Weight Change | Reference |
| Streptozotocin (STZ)-induced diabetic male Swiss Webster mice | Insulin alone | 14 days | Reduced to 65.3%.[3] | Significant weight gain compared to control.[3] | Grasso et al., 2013 |
| STZ-induced diabetic male Swiss Webster mice | Insulin + Metformin (200mg/kg, oral) | 14 days | Reduced to 44.5%.[3] | Prevented insulin-induced weight gain.[3] | Grasso et al., 2013 |
| STZ-induced diabetic male Swiss Webster mice | Insulin + this compound (40 mg/kg, oral) | 14 days | Reduced to 38.9%.[3] | Prevented insulin-induced weight gain.[3] | Grasso et al., 2013 |
Experimental Protocols
The foundational studies on this compound utilized various established mouse models of obesity and diabetes to investigate its effects on glycemic control. The key methodologies are detailed below.
Study in Genetically Obese (ob/ob) Mice
-
Animal Model: Female C57BL/6J ob/ob mice, a model of genetic obesity and hyperglycemia due to a mutation in the leptin gene.
-
Treatment Groups:
-
Vehicle-injected, fed ad libitum
-
This compound (1 mg/day, intraperitoneal injection)
-
Pair-fed vehicle-injected (caloric intake matched to the this compound group)
-
-
Duration: 7 days.
-
Parameters Measured: Body weight, food and water intake, blood glucose, and serum insulin levels.
-
Key Findings: this compound reduced blood glucose to levels comparable to wild-type mice and lowered serum insulin, suggesting an effect beyond appetite suppression.[1]
Combination Therapy Study in Insulin-Resistant (db/db) Mice
-
Animal Model: Insulin-resistant male C57BLK/6-m db/db mice, a model of type 2 diabetes with a mutation in the leptin receptor gene.
-
Treatment Groups:
-
Vehicle (dodecyl maltoside - DDM)
-
Exenatide in DDM (oral gavage)
-
Pramlintide acetate in DDM (oral gavage)
-
This compound in DDM (oral gavage)
-
Exenatide + this compound in DDM (oral gavage)
-
Pramlintide acetate + this compound in DDM (oral gavage)
-
-
Administration: Twice daily for 14 days.
-
Parameters Measured: Body weight gain, food and water intake, blood glucose, and serum insulin levels.
-
Key Findings: Co-administration of this compound with exenatide or pramlintide acetate significantly enhanced the glucose-lowering effects of these agents.[2]
Comparative Study with Metformin in Insulin-Deficient Mice
-
Animal Model: Streptozotocin (STZ)-induced diabetic male Swiss Webster mice, a model of type 1 diabetes characterized by insulin deficiency.
-
Treatment Groups:
-
Insulin (Levemir®, subcutaneous) alone
-
Insulin in combination with metformin (200 mg/kg, oral)
-
Insulin in combination with this compound (40 mg/kg, oral)
-
-
Duration: 14 days.
-
Parameters Measured: Body weight, food and water intake, fasting blood glucose, and serum C-peptide.
-
Key Findings: this compound was as effective as metformin in preventing insulin-associated weight gain and demonstrated comparable or potentially superior efficacy as an insulin sensitizer on a molar basis.[3]
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound is believed to be mediated through its leptin-like properties and its ability to enhance insulin sensitivity. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.
Caption: Proposed signaling cascade of this compound in regulating glucose metabolism.
Caption: A generalized workflow for the in vivo assessment of this compound.
The initial findings suggest that this compound improves glycemic control through mechanisms that likely involve both central leptin-like effects on energy balance and peripheral effects on insulin sensitivity. Further research is warranted to fully elucidate the molecular pathways and to evaluate the therapeutic potential of this compound in the management of diabetes and obesity.
References
An In-depth Technical Guide to [D-Leu-4]-OB3: A Leptin Mimetic Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[D-Leu-4]-OB3 is a synthetic peptide analog of a fragment of the hormone leptin. It has garnered significant interest in the scientific community for its potential as a therapeutic agent in metabolic disorders. This technical guide provides a comprehensive overview of the fundamental properties, biological activities, and experimental protocols related to this compound. The information is curated to support further research and development of this promising compound.
Core Properties and Characteristics
This compound is a modified version of the OB3 peptide, which corresponds to amino acid residues 116-122 of mouse leptin. The substitution of L-leucine with its D-isomer at position 4 enhances the peptide's potency.
| Property | Value | Reference |
| Sequence | Ser-Cys-Ser-{D-Leu}-Pro-Gln-Thr | [1] |
| Molecular Formula | C29H50N8O12S | [1] |
| Molecular Weight | 734.82 g/mol | [1] |
| CAS Number | 289056-32-2 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. | [1] |
Biological Activity and Mechanism of Action
This compound acts as a leptin mimetic, influencing key signaling pathways involved in metabolism and cellular processes.
In Vitro Activity
While specific binding affinities (Ki or Kd values) for the leptin receptor have not been detailed in the reviewed literature, studies have shown that this compound can activate downstream signaling pathways associated with the leptin receptor in a concentration-dependent manner. This includes the phosphorylation of:
-
ERK1/2
-
STAT3 (at Ser-727 and Tyr-705)
-
PI-3K p85
These findings suggest that this compound interacts with and activates cellular machinery typically responsive to leptin.
In Vivo Efficacy
Numerous studies in mouse models have demonstrated the significant physiological effects of this compound, highlighting its potential for treating obesity and diabetes.
| Animal Model | Administration | Key Findings | Reference |
| ob/ob mice | 1 mg/day, IP, 7 days | Reduced body weight gain, food and water intake, and serum glucose. | [2] |
| db/db mice | Intranasal | Reduced body weight gain, food and water intake, and serum glucose by 11.5%, 2.2%, 4.0%, and 61.9%, respectively. Serum insulin levels were approximately threefold lower. | [3] |
| STZ-induced diabetic mice | 40 mg/kg, oral | As effective as metformin in preventing insulin-associated body weight gain. Reduced blood glucose to 38.9% of initial levels. | [4] |
| Diet-Induced Obese (DIO) mice | Oral | Restored glucose tolerance to levels comparable to non-obese mice. | [5] |
Myristic Acid-Conjugated this compound (MA-[D-Leu-4]-OB3)
To improve its pharmacokinetic profile, a myristic acid-conjugated version of the peptide, MA-[D-Leu-4]-OB3, was developed. This modification resulted in significantly improved bioavailability, with a higher maximum concentration (Cmax) and a longer serum half-life (t1/2) compared to the unconjugated peptide.[6]
Signaling Pathways
As a leptin mimetic, this compound is understood to activate the key signaling cascades downstream of the leptin receptor (LEPR). The binding of leptin (and presumably this compound) to the long-form of the receptor (LEPRb) initiates a cascade of intracellular signaling events.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature concerning this compound.
In Vivo Efficacy Studies in Mouse Models
These protocols are based on studies conducted by Grasso and colleagues.
4.1.1. Animal Models and Housing
-
Animals: Male C57BL/6J wild-type, ob/ob, db/db, or diet-induced obese (DIO) mice are commonly used.[2][3][4][5]
-
Housing: Mice are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless otherwise specified for fasting studies.[7]
4.1.2. Drug Preparation and Administration
-
Preparation: this compound is typically dissolved in a vehicle such as phosphate-buffered saline (PBS) for injection or dodecyl maltoside (DDM) for oral gavage.[4][5]
-
Administration:
4.1.3. Measurement of Metabolic Parameters
-
Body Weight and Food/Water Intake: Measured daily throughout the study period.[4]
-
Fasting Blood Glucose: Measured at regular intervals (e.g., every other day) from tail vein blood using a glucometer. Mice are typically fasted for a specified period (e.g., 6 hours) before measurement.[4]
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice overnight.
-
Administer a single dose of this compound or vehicle.
-
After a set time, administer a glucose challenge via oral gavage.
-
Measure blood glucose at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.[7]
-
-
Serum Insulin: Blood is collected at the end of the study, and serum is separated for insulin measurement using an ELISA kit.[4]
In Vitro Signaling Assays
The following is a generalized protocol for assessing the phosphorylation of signaling proteins in response to this compound, based on standard molecular biology techniques.
4.2.1. Cell Culture and Treatment
-
Cell Line: A suitable cell line expressing the leptin receptor (e.g., HEK293 cells transfected with LEPRb).
-
Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in culture plates and grow to a desired confluency.
-
Serum-starve the cells for a period (e.g., 4-6 hours) to reduce basal signaling.
-
Treat cells with varying concentrations of this compound or a vehicle control for a specified time.
-
4.2.2. Western Blotting for Protein Phosphorylation
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-STAT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to normalize for loading.
Future Directions
While the existing research on this compound is promising, several areas warrant further investigation. Detailed pharmacokinetic and pharmacodynamic studies in larger animal models are necessary. Elucidating the precise binding kinetics of this compound to the leptin receptor through in vitro binding assays will provide valuable quantitative data. Furthermore, comprehensive toxicity studies are essential before this peptide can be considered for clinical development.
Conclusion
This compound is a potent leptin mimetic with demonstrated efficacy in improving metabolic parameters in preclinical models of obesity and diabetes. Its ability to activate key leptin signaling pathways underscores its potential as a therapeutic candidate. This technical guide provides a foundational understanding of its properties and the experimental methodologies used to characterize its activity, serving as a valuable resource for the scientific community.
References
- 1. A rapid, quantitative functional assay for measuring leptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Functional analysis of leptin receptor activation using a Janus kinase/signal transducer and activator of transcription complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Harnessing the Power of Leptin: The Biochemical Link Connecting Obesity, Diabetes, and Cognitive Decline [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. Biologically active leptin-related synthetic peptides activate STAT3 via phosphorylation of ERK1/2 and PI-3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pituitary and testicular effects of the leptin-related synthetic peptide leptin(116-130) amide involve actions both similar to and distinct from those of the native leptin molecule in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of [D-Leu-4]-OB3 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Leu-4]-OB3 is a synthetic peptide amide analog of leptin, a hormone crucial for regulating energy balance, glucose homeostasis, and various other physiological processes. This document provides detailed application notes and protocols for the in vivo administration of this compound and its myristoylated analog, MA-[D-Leu-4]-OB3, in mouse models. These guidelines are compiled from various studies and are intended to assist researchers in designing and executing experiments to evaluate the efficacy and pharmacokinetics of these compounds.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its modified version, MA-[D-Leu-4]-OB3, is significantly influenced by the route of administration and formulation. Myristic acid conjugation has been shown to improve the bioavailability and extend the half-life of the peptide.[1] Below is a summary of key pharmacokinetic data from studies in male Swiss Webster mice.
Table 1: Pharmacokinetic Parameters of this compound and MA-[D-Leu-4]-OB3 in Male Swiss Webster Mice [1]
| Compound | Administration Route | Dose | Vehicle | Cmax (ng/mL) | t½ (min) | Relative Bioavailability (%) |
| This compound | Intraperitoneal (IP) | 1.0 mg | PBS | - | - | - |
| This compound | Subcutaneous (SC) | 1.0 mg | PBS | - | - | - |
| This compound | Intramuscular (IM) | 1.0 mg | PBS | - | - | - |
| This compound | Oral Gavage | 1.0 mg | DDM | - | - | 52.2 (vs. IP) |
| This compound | Intranasal | - | Intravail® | - | 41.1 | 4.0 (enhanced) |
| MA-[D-Leu-4]-OB3 | Subcutaneous (SC) | 0.1 mg | PBS | 11.1-fold higher | 3.5-fold longer | - |
| MA-[D-Leu-4]-OB3 | Intraperitoneal (IP) | 0.1 mg | PBS | 7.5-fold higher | 5.0-fold longer | - |
| MA-[D-Leu-4]-OB3 | Intramuscular (IM) | 0.1 mg | PBS | 1.9-fold higher | 9.1-fold longer | - |
| MA-[D-Leu-4]-OB3 | Oral Gavage | 0.1 mg | DDM | 1.7-fold higher | 86.7-fold longer | - |
Note: Cmax and t½ for MA-[D-Leu-4]-OB3 are presented as fold-changes compared to this compound administered at a 10-fold higher dose.[1] DDM (dodecyl maltoside) and Intravail® are transmucosal absorption enhancing agents.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound for Administration
This protocol describes the preparation of this compound and MA-[D-Leu-4]-OB3 solutions for various administration routes.
Materials:
-
This compound or MA-[D-Leu-4]-OB3 peptide
-
Phosphate-buffered saline (PBS), sterile
-
Dodecyl maltoside (DDM)
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure for PBS Formulation (for IP, SC, IM injections):
-
Aseptically weigh the desired amount of this compound or MA-[D-Leu-4]-OB3 peptide.
-
Dissolve the peptide in sterile PBS to the desired final concentration (e.g., 1 mg/mL).
-
Gently vortex the solution until the peptide is completely dissolved.
-
Store the solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Procedure for DDM Formulation (for Oral Gavage): [3][4]
-
Prepare a 0.3% (w/v) DDM solution in sterile, pyrogen-free water. For example, dissolve 3 mg of DDM in 1 mL of water.
-
Aseptically weigh the desired amount of this compound or MA-[D-Leu-4]-OB3 peptide.
-
Dissolve the peptide in the 0.3% DDM solution to the desired final concentration (e.g., 40 mg/kg or as required by the study).[5]
-
Gently vortex the solution until the peptide is completely dissolved.
-
Prepare the formulation fresh before each use.
Protocol 2: Administration of this compound via Intraperitoneal (IP) Injection
This protocol outlines the procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
Prepared this compound in PBS solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
-
Mouse restraint device (optional)
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the solution. The recommended maximum injection volume is typically 10 mL/kg body weight.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress post-injection.
Protocol 3: Administration of this compound via Oral Gavage
This protocol describes the oral administration of this compound using a gavage needle.
Materials:
-
Prepared this compound in DDM solution
-
Sterile syringes
-
Appropriately sized ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the correct volume for the desired dose.
-
Fill the syringe with the calculated volume of the this compound DDM solution.
-
Securely restrain the mouse in an upright position.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the solution. Typical oral gavage volumes are around 5-10 mL/kg body weight.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
This compound, as a leptin mimetic, is expected to activate the leptin receptor (ObR) and its downstream signaling cascades, including the JAK-STAT, PI3K-Akt, and MAPK/ERK pathways.[6][7] These pathways are crucial for mediating the effects of leptin on metabolism and cellular processes.
Caption: this compound binds to the leptin receptor, activating downstream signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound in a mouse model of obesity or diabetes.
Caption: A generalized workflow for conducting an in vivo efficacy study of this compound.
References
- 1. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, in male Swiss Webster mice: a study comparing the pharmacokinetics of oral delivery to intraperitoneal, subcutaneous, intramuscular, and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Leptin Promotes the Proliferation and Neuronal Differentiation of Neural Stem Cells through the Cooperative Action of MAPK/ERK1/2, JAK2/STAT3 and PI3K/AKT Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptin induces functional activation of cyclooxygenase‐2 through JAK2/STAT3, MAPK/ERK, and PI3K/AKT pathways in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preparing [D-Leu-4]-OB3 Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Leu-4]-OB3 is a synthetic peptide mimetic of leptin, an adipokine that plays a crucial role in regulating energy homeostasis, neuroendocrine function, and metabolism. As a leptin receptor agonist, this compound is a valuable tool for in vitro studies investigating the cellular and molecular mechanisms of leptin signaling in various physiological and pathological processes. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in cell culture experiments, ensuring reproducibility and optimal peptide performance.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Notes |
| Molecular Weight | 734.82 g/mol | |
| Solubility in DMSO | 50 mg/mL (68.04 mM)[1] | Use of ultrasonic bath may be required to fully dissolve.[1] |
| Recommended Stock Solution Concentration | 1-10 mM in 100% DMSO | A 10 mM stock is convenient for preparing a wide range of working concentrations. |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month.[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| Typical Working Concentration Range | 100 nM - 10 µM | The optimal concentration should be determined empirically for each cell type and assay. |
| Final DMSO Concentration in Culture | ≤ 0.5% | Higher concentrations may be toxic to cells. A vehicle control with the same final DMSO concentration should always be included. |
Experimental Protocols
Materials
-
This compound peptide (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile, polypropylene microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional)
-
0.22 µm sterile syringe filter (optional, for sterilization of aqueous solutions if needed)
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use.
-
Equilibrate Reagents: Allow the lyophilized this compound vial and sterile DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required DMSO Volume:
-
Determine the mass of the this compound peptide from the vial label (e.g., 1 mg).
-
Use the following formula to calculate the volume of DMSO needed for a 10 mM stock solution:
-
Volume (µL) = (Mass of peptide (mg) / 734.82 g/mol ) * 1,000,000 / 10 mM
-
For 1 mg of peptide: Volume (µL) = (1 / 734.82) * 100,000 = 136.1 µL
-
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile DMSO to the vial containing the lyophilized this compound peptide.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to dissolve the peptide.
-
If the peptide does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol describes the dilution of the stock solution to the final working concentration for cell treatment.
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): For lower working concentrations, it may be necessary to perform one or more serial dilutions in sterile DMSO or the appropriate cell culture medium.
-
Prepare Final Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Directly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium.
-
Immediately vortex the working solution gently to ensure homogeneity.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the peptide solution to an equivalent volume of cell culture medium. This is crucial for distinguishing the effects of the peptide from any potential effects of the solvent.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the freshly prepared this compound working solution or the vehicle control solution to the cells.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Mandatory Visualizations
Leptin Receptor Signaling Pathway
The binding of this compound to the leptin receptor (LepR) is expected to activate downstream signaling cascades similar to those initiated by native leptin. The primary pathways include the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which regulate gene expression involved in metabolism, proliferation, and inflammation.
Caption: Overview of the primary signaling pathways activated by the leptin receptor.
Experimental Workflow for this compound Cell Treatment
The following diagram illustrates the general workflow for preparing this compound solutions and treating cells in a typical in vitro experiment.
Caption: Workflow for preparing and using this compound solutions in cell culture.
References
Application Notes and Protocols for In Vitro Efficacy Testing of [D-Leu-4]-OB3
For Researchers, Scientists, and Drug Development Professionals
Introduction
[D-Leu-4]-OB3 is a synthetic peptide analog of a fragment of the hormone leptin. It has demonstrated potential as a therapeutic agent for metabolic disorders due to its ability to improve glycemic control and energy balance in preclinical models.[1][2][3] These application notes provide detailed protocols for in vitro cell-based assays to assess the efficacy of this compound, focusing on its mechanism of action through the activation of key signaling pathways.
Mechanism of Action
This compound is a leptin mimetic that is thought to exert its effects by binding to leptin receptors, although it may also interact with other cell surface receptors. Upon binding, it activates intracellular signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are also downstream of leptin receptor activation.[4][5][6][7][8] Specifically, in vitro studies have shown that this compound induces the phosphorylation of Extracellular signal-regulated kinase (ERK1/2), PI3K, and STAT3 (at both Serine-727 and Tyrosine-705 residues). The activation of these pathways is crucial for mediating the peptide's effects on glucose metabolism and energy homeostasis.[9]
Data Presentation
| Assay Type | Cell Line | Target | Observed Effect of this compound | Reference |
| Western Blot | Not Specified | Phospho-ERK1/2 | Increased phosphorylation | |
| Western Blot | Not Specified | Phospho-PI3K (p85) | Increased phosphorylation | |
| Western Blot | Not Specified | Phospho-STAT3 (Ser-727) | Increased phosphorylation (primarily via ERK1/2) | |
| Western Blot | Not Specified | Phospho-STAT3 (Tyr-705) | Increased phosphorylation (primarily via PI3K) |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells capable of responding to leptin or this compound (e.g., hypothalamic cell lines, cells transfected with the leptin receptor)
-
96-well cell culture plates
-
This compound peptide
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without the peptide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate at room temperature in the dark for 2-4 hours or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylation of STAT3, ERK1/2, and PI3K
This protocol is for detecting the activation of key signaling molecules in response to this compound treatment.
Materials:
-
Cells responsive to this compound
-
6-well cell culture plates
-
This compound peptide
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-phospho-STAT3 (Ser727), anti-STAT3, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-PI3K, anti-PI3K, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 15, 30, 60 minutes). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total (non-phosphorylated) proteins.
Competitive Receptor Binding Assay (ELISA-based)
This assay is designed to determine the binding affinity of this compound to its receptor, likely the leptin receptor, in a competitive format.
Materials:
-
96-well high-binding ELISA plates
-
Recombinant leptin receptor protein
-
Biotinylated leptin (or another known ligand)
-
This compound peptide
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coat the wells of a 96-well plate with the recombinant leptin receptor (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound receptor.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tubes, pre-incubate the this compound dilutions with a fixed concentration of biotinylated leptin for 30-60 minutes.
-
Add the pre-incubated mixtures to the receptor-coated plate. Also, include wells with only biotinylated leptin (maximum binding) and wells with buffer only (non-specific binding).
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells thoroughly with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Wash the wells and add TMB substrate.
-
Incubate until a blue color develops, then stop the reaction with the stop solution.
-
Read the absorbance at 450 nm. The signal will be inversely proportional to the binding of this compound.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
References
- 1. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for [D-Leu-4]-OB3 in Diet-Induced Obesity Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the leptin mimetic peptide, [D-Leu-4]-OB3, and its myristic acid-conjugated form (MA-[D-Leu-4]-OB3), in diet-induced obesity (DIO) animal models. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a synthetic peptide analog of a fragment of the leptin molecule (amino acid residues 116-122). The substitution of L-leucine with its D-isomer at position 4 enhances the peptide's biological activity. This compound acts as a leptin mimetic, crossing the blood-brain barrier to exert its effects on energy homeostasis and glucose metabolism, even in states of leptin resistance commonly observed in diet-induced obesity.[1] This makes it a promising candidate for the therapeutic management of obesity and type 2 diabetes.
Mechanism of Action
This compound mimics the action of leptin by binding to and activating the leptin receptor (ObR) in the hypothalamus. This activation triggers downstream signaling cascades, primarily the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway.[2][3] These pathways play crucial roles in regulating appetite, energy expenditure, and glucose homeostasis. Evidence suggests that this compound can bypass the impaired leptin transport across the blood-brain barrier seen in DIO, localizing in the arcuate nucleus of the hypothalamus to exert its effects.[1][4]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound and MA-[D-Leu-4]-OB3 in DIO mouse models.
Table 1: Effects of this compound on Metabolic Parameters in DIO Mice
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | % Change from Control/Baseline | Reference |
| Body Weight Gain | Male C57BL/6J DIO Mice | This compound | Not Specified (Oral Gavage) | 12-14 days | Reduced body weight gain | [5] |
| Food Intake | Male C57BL/6J DIO Mice | This compound | Not Specified (Oral Gavage) | 12-14 days | Reduced food intake | [5] |
| Fasting Blood Glucose | Male C57BL/6J DIO Mice | This compound | Not Specified (Oral Gavage) | 12-14 days | Lowered fasting blood glucose | [5] |
| Glucose Tolerance | Male C57BL/6J DIO Mice | This compound | Not Specified (Oral Gavage) | 12-14 days | Restored to levels of non-obese mice | [5] |
Table 2: Effects of MA-[D-Leu-4]-OB3 on Metabolic Parameters in DIO Mice
| Parameter | Animal Model | Treatment Group | Dosage & Administration | Duration | % Change from Control/Baseline | Reference |
| Body Weight Gain | Male C57BL/6J DIO Mice | MA-[D-Leu-4]-OB3 | Not Specified (Oral Gavage) | 12-14 days | Reduced body weight gain | [5] |
| Food Intake | Male C57BL/6J DIO Mice | MA-[D-Leu-4]-OB3 | Not Specified (Oral Gavage) | 12-14 days | Reduced food intake | [5] |
| Fasting Blood Glucose | Male C57BL/6J DIO Mice | MA-[D-Leu-4]-OB3 | Not Specified (Oral Gavage) | 12-14 days | Lowered fasting blood glucose | [5] |
| Glucose Tolerance | Male C57BL/6J DIO Mice | MA-[D-Leu-4]-OB3 | Not Specified (Oral Gavage) | 12-14 days | Restored to levels of non-obese mice | [5] |
| Episodic Memory | Male DIO Mice | MA-[D-Leu-4]-OB3 | Not Specified (Oral Gavage) | Not Specified | Improved | [6] |
| Serum TNF-α | Male DIO Mice | MA-[D-Leu-4]-OB3 | Not Specified (Oral Gavage) | Not Specified | Reduced | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in DIO animal models.
Protocol 1: Induction of Diet-Induced Obesity in Mice
Objective: To induce an obese phenotype in mice that mimics human obesity resulting from a high-fat diet.
Materials:
-
Male C57BL/6J mice (3-4 weeks old)
-
High-Fat Diet (HFD): typically 45-60% of calories from fat[7]
-
Low-Fat Control Diet (LFD): typically 10% of calories from fat
-
Standard animal housing and caging
-
Animal scale
Procedure:
-
Upon arrival, acclimate the mice for at least one week to the facility conditions with ad libitum access to standard chow and water.
-
Randomly assign mice to either the HFD or LFD group.
-
House the mice individually or in small groups, maintaining a 12-hour light/dark cycle.
-
Provide ad libitum access to the respective diets and water for a period of 8-16 weeks.
-
Monitor body weight weekly. Mice on the HFD are expected to gain significantly more weight than the LFD controls.
-
Confirm the obese phenotype by measuring body composition (e.g., using DEXA scan) and/or key metabolic parameters such as fasting blood glucose and insulin levels. DIO mice will typically exhibit hyperglycemia and hyperinsulinemia.
Protocol 2: Oral Administration of this compound in DIO Mice
Objective: To investigate the therapeutic effects of orally administered this compound on metabolic parameters in DIO mice.
Materials:
-
DIO mice (established using Protocol 1)
-
This compound or MA-[D-Leu-4]-OB3
-
Vehicle control (e.g., dodecyl maltoside - DDM)[5]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Once the DIO phenotype is established, randomly assign the obese mice to a vehicle control group and one or more treatment groups.
-
Prepare the this compound or MA-[D-Leu-4]-OB3 solution in the vehicle at the desired concentration. A typical dosage for MA-[D-Leu-4]-OB3 can range from 16.6 to 150 mg/kg/day.[8]
-
Administer the assigned treatment (vehicle or drug solution) to each mouse via oral gavage once daily. The volume is typically 100 µL per mouse.[8]
-
The treatment duration is typically 12 to 14 days.[5]
-
Throughout the treatment period, monitor and record daily food and water intake, and body weight.
-
At the end of the treatment period, perform metabolic assessments as described in Protocol 3.
Protocol 3: Assessment of Metabolic Parameters
Objective: To quantify the effects of this compound treatment on glucose homeostasis and other metabolic markers.
Materials:
-
Handheld glucometer and test strips
-
Glucose solution (e.g., 2 g/kg body weight) for Oral Glucose Tolerance Test (OGTT)
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
-
ELISA kits for insulin and TNF-α measurement
-
Anesthesia (e.g., isoflurane or pentobarbital)
Procedure:
A. Fasting Blood Glucose:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Collect a small blood sample from the tail vein.
-
Measure the blood glucose concentration using a glucometer.
B. Oral Glucose Tolerance Test (OGTT):
-
Fast the mice overnight as described above.
-
Record the baseline blood glucose level (t=0).
-
Administer a glucose solution orally (oral gavage).
-
Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Measure blood glucose at each time point.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
C. Serum Insulin and Cytokine Measurement:
-
At the end of the study, anesthetize the mice.
-
Collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Store the serum at -80°C until analysis.
-
Measure insulin and TNF-α concentrations using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of this compound.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Studies in DIO Mice.
Caption: Logical Relationship of this compound Action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Studying [D-Leu-4]-OB3 in Diabetes Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
[D-Leu-4]-OB3 is a synthetic peptide amide derived from the amino acid sequence of mouse leptin (residues 116-122).[1] It functions as a leptin mimetic, exhibiting biological activities similar to the endogenous hormone.[1][2] Research indicates that this compound, and its myristic acid-conjugated form MA-[D-Leu-4]-OB3, can cross the blood-brain barrier and influence energy balance and glycemic control.[3] Studies have demonstrated its efficacy in reducing body weight gain, improving glucose tolerance, and lowering blood glucose and serum insulin levels in various mouse models of obesity and diabetes.[1][3] Notably, its anti-hyperglycemic effects appear to be at least partially independent of its impact on caloric intake, suggesting a direct role in glucose metabolism, possibly by increasing insulin sensitivity.[1][4] This document provides a comprehensive guide to the experimental design and protocols for investigating the therapeutic potential of this compound in the context of diabetes research.
Hypothesized Mechanism of Action: Leptin Receptor Agonism
This compound is believed to exert its effects by acting as an agonist at the leptin receptor (Ob-R), specifically the long-form signal-transducing isoform, Ob-Rb.[5] Binding to Ob-Rb initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway, which is crucial for regulating gene expression related to energy homeostasis and metabolism. Other pathways, such as the PI3K/Akt and MAPK/ERK pathways, are also implicated in mediating leptin's diverse physiological effects.
Caption: Hypothesized signaling pathway of this compound via the leptin receptor.
In Vitro Experimental Protocols
In vitro assays are essential for confirming the direct effects of this compound on target cells and pathways before proceeding to more complex in vivo models.
3.1. Protocol: Leptin Receptor Activation Assay
This protocol determines if this compound directly activates the leptin receptor, typically using a reporter cell line.
-
Objective: To quantify the activation of the Ob-Rb receptor by this compound.
-
Materials:
-
HEK293 or CHO cells stably transfected with human Ob-Rb and a reporter construct (e.g., STAT3-luciferase or a Secreted Alkaline Phosphatase (SEAP) reporter driven by a cAMP response element).[6]
-
This compound peptide.
-
Recombinant human leptin (positive control).
-
Cell culture medium (DMEM/F-12), fetal bovine serum (FBS), antibiotics.
-
Luciferase or SEAP assay kit.
-
96-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed the Ob-Rb reporter cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and leptin in serum-free medium. A typical concentration range would be from 1 pM to 1 µM.
-
Cell Treatment: Replace the culture medium with the prepared compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Signal Detection: Measure the reporter gene activity (luminescence for luciferase, chemiluminescence for SEAP) according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis: Plot the reporter signal against the log concentration of the compound. Calculate the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic).
3.2. Protocol: Insulin Secretion Assay from Pancreatic β-Cells
This assay investigates the direct effect of this compound on insulin secretion, which is known to be suppressed by leptin.[5][7]
-
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS).
-
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated primary islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (2.8 mM) and high glucose (16.7 mM).
-
This compound peptide.
-
Insulin ELISA kit.
-
24-well cell culture plates.
-
-
Methodology:
-
Cell Seeding: Seed β-cells in a 24-well plate and culture until they reach ~80% confluency.
-
Pre-incubation (Starvation): Wash the cells with KRBH containing low glucose and pre-incubate for 1-2 hours to allow basal insulin secretion to stabilize.
-
Treatment: Remove the pre-incubation buffer. Add fresh KRBH containing:
-
Low glucose (2.8 mM) ± this compound.
-
High glucose (16.7 mM) ± this compound.
-
Use a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant (KRBH buffer) from each well for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the collected samples using an ELISA kit. Normalize the insulin values to the total protein content of the cells in each well.
-
-
Data Analysis: Compare the amount of insulin secreted under high glucose conditions in the presence and absence of this compound. A significant reduction would be consistent with leptin-like activity.
In Vivo Experimental Design & Protocols
In vivo studies are critical for evaluating the physiological effects of this compound on systemic glucose homeostasis and energy balance.
Caption: General experimental workflow for in vivo assessment of this compound.
4.1. Animal Models
The choice of animal model is crucial and depends on the specific research question.
-
Diet-Induced Obese (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 12-20 weeks. This model recapitulates the common human condition of obesity-associated insulin resistance and is useful for studying leptin resistance.[3]
-
Genetically Obese/Diabetic Mice:
-
db/db (Lepr^db): These mice have a mutation in the leptin receptor, leading to severe obesity, hyperinsulinemia, and diabetes. They are a model of profound leptin resistance.[2]
-
ob/ob (Lep^ob): These mice lack functional leptin, resulting in hyperphagia, obesity, and hyperglycemia. They are highly sensitive to leptin or its mimetics.[1]
-
-
Chemically-Induced Diabetic Mice (STZ model): Streptozotocin (STZ) is a toxin that destroys pancreatic β-cells. This model represents insulin-deficient (Type 1-like) diabetes and is useful for studying the insulin-sensitizing effects of a compound independent of endogenous insulin secretion.[4][8]
4.2. Protocol: Chronic Efficacy Study in DIO Mice
-
Objective: To evaluate the long-term effects of orally administered this compound on glycemic control and energy balance in a model of type 2 diabetes.
-
Materials:
-
Methodology:
-
Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature) and allow them to acclimate for at least one week.
-
Baseline Measurements: Record initial body weight and fasting blood glucose (after a 4-6 hour fast).
-
Randomization: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., DDM in water).
-
Group 2: Low-dose this compound (e.g., 20 mg/kg).
-
Group 3: High-dose this compound (e.g., 40 mg/kg).[4]
-
-
Administration: Administer the assigned treatment daily or twice daily via oral gavage for a period of 14-28 days.[2][3]
-
Daily Monitoring: Measure body weight, food intake, and water intake daily.
-
Fasting Blood Glucose: Measure fasting blood glucose every 2-3 days.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT near the end of the study (e.g., day 12 or 26).
-
Fast mice for 6 hours.
-
Administer an oral glucose bolus (2 g/kg body weight).
-
Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-gavage.
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples via cardiac puncture for analysis of serum insulin, triglycerides, and cholesterol.[8] Tissues like the hypothalamus, liver, and adipose tissue can be collected for further analysis (e.g., gene expression, histology).
-
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison. The following tables present example data synthesized from published studies on this compound and its analogues.
Table 1: Effects of this compound on Glycemic Control in Diabetic Mouse Models
| Animal Model | Treatment Group | Duration | Change in Fasting Blood Glucose | Change in Serum Insulin | Reference |
| ob/ob Mice | This compound (1 mg/day, IP) | 7 days | Reduced to levels of wild-type mice after 2 days | Lowered by 53% vs. ad libitum fed controls | [1] |
| db/db Mice | Exenatide + this compound | 14 days | Further reduced by 38.3% vs. Exenatide alone | Slightly reduced vs. Exenatide alone | [2] |
| db/db Mice | Pramlintide + this compound | 14 days | Further reduced by 50.5% vs. Pramlintide alone | Fell below vehicle-control levels | [2] |
| STZ-induced | Insulin + this compound (40 mg/kg) | 14 days | Reduced to 38.9% of initial levels (vs. 65.3% with insulin alone) | N/A (C-peptide measured) | [4] |
| DIO Mice | This compound (Oral) | 12-14 days | Restored glucose tolerance to levels of lean mice | Not specified | [3] |
Table 2: Effects of this compound on Body Weight and Food Intake
| Animal Model | Treatment Group | Duration | Change in Body Weight Gain | Change in Food Intake | Reference |
| ob/ob Mice | This compound (1 mg/day, IP) | 7 days | Lost 5% of initial body weight | Significantly reduced | [1] |
| db/db Mice | This compound (Oral) | 14 days | 11.5% gain vs. 19.7% gain in controls | Reduced | [2] |
| db/db Mice | Exenatide + this compound | 14 days | Lost 4.2% of initial body weight | No further decrease vs. Exenatide alone | [2] |
| STZ-induced | Insulin + this compound | 14 days | Prevented weight gain seen with insulin alone | Significantly less than insulin alone group | [4] |
Table 3: Effects of MA-[D-Leu-4]-OB3 on Serum Lipids in Diabetic Mouse Models [8]
| Animal Model | Treatment Group | Duration | Serum Triglycerides | Serum LDL/VLDL-Cholesterol | Serum HDL-Cholesterol |
| STZ-induced (T1DM) | MA-[D-Leu-4]-OB3 (Oral) | 14-17 days | Significantly Reduced | Significantly Reduced | Elevated towards normal levels |
| DIO Mice (T2DM) | MA-[D-Leu-4]-OB3 (Oral) | 14-17 days | Significantly Reduced | Significantly Reduced | Elevated towards normal levels |
Conclusion
The synthetic leptin mimetic this compound presents a promising therapeutic avenue for diabetes and obesity. The experimental designs and protocols outlined in this application note provide a robust framework for researchers to elucidate its mechanism of action and evaluate its preclinical efficacy. A combination of targeted in vitro assays to confirm receptor engagement and comprehensive in vivo studies in relevant disease models is essential for advancing this compound through the drug development pipeline. The data suggest that its unique properties, including oral bioavailability and potential insulin-sensitizing effects, warrant further investigation.
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic peptide amide with leptin-like activity, augments the effects of orally delivered exenatide and pramlintide acetate on energy balance and glycemic control in insulin-resistant male C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin Suppression of Insulin Secretion by the Activation of ATP-Sensitive K+ Channels in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of leptin and adiponectin on pancreatic β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MA-[D-Leu-4)-OB3, a Small Molecule Synthetic Peptide Leptin Mimetic, Improves Serum Lipid Profiles in Mouse Models of Type 1 and Type 2 Diabetes Mellitus - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the In Vivo Stability of [D-Leu-4]-OB3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the in vivo stability of the synthetic leptin mimetic, [D-Leu-4]-OB3. The following sections detail frequently asked questions, troubleshooting strategies, experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the in vivo application of this compound.
Q1: My in vivo experiments with this compound are showing lower than expected efficacy and high variability. What could be the underlying cause?
A1: A primary reason for reduced efficacy and variability in in vivo studies with this compound is its limited in vivo stability. The peptide is susceptible to rapid clearance and potential degradation, leading to a short serum half-life. This necessitates frequent administration at higher doses to maintain therapeutic concentrations, which can contribute to inconsistent results. One study indicated that the half-life of this compound is significantly shorter than its modified counterpart, MA-[D-Leu-4]-OB3, highlighting its rapid clearance from circulation[1].
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to determine the serum half-life of your specific this compound formulation in your animal model. This will help you to optimize the dosing regimen.
-
Formulation Optimization: Consider formulating this compound with stabilizing excipients. For oral administration, the use of a transmucosal absorption enhancing agent like dodecyl maltoside (DDM) has been reported[1][2][3].
-
Peptide Handling and Storage: Ensure proper handling and storage of your peptide stock. Peptides are sensitive to temperature fluctuations, pH changes, and oxidative stress. Store lyophilized peptide at -20°C or lower and avoid repeated freeze-thaw cycles by preparing single-use aliquots[4]. Reconstituted peptide solutions should be prepared fresh for each experiment or stored for a short duration at 4°C, depending on the stability of the specific formulation.
Q2: I am observing precipitation of this compound upon reconstitution or during my experiment. How can I prevent this?
A2: Peptide aggregation and precipitation can be influenced by several factors including concentration, pH, temperature, and the presence of certain ions[5].
Troubleshooting Steps:
-
Solubility Testing: Determine the optimal solvent and pH for reconstituting this compound. Start with sterile, purified water or a buffer system that is compatible with your in vivo model. If solubility is an issue, consider using a small amount of a co-solvent like DMSO, but be mindful of its potential in vivo effects.
-
pH Adjustment: The net charge of the peptide, which is pH-dependent, can significantly impact its solubility and tendency to aggregate. Experiment with different pH values for your formulation buffer to find the range where the peptide is most stable and soluble[5].
-
Concentration Management: High peptide concentrations can promote aggregation[5]. If you are working with high concentrations, consider if the experimental design can be modified to use a lower concentration with a more frequent dosing schedule.
-
Visual Inspection: Always visually inspect your peptide solutions for any signs of precipitation or cloudiness before administration.
Q3: How can I enhance the in vivo stability and serum half-life of this compound?
A3: Several strategies can be employed to improve the in vivo stability of peptides like this compound. The substitution of L-Leucine with D-Leucine at position 4 is already a step in this direction, as D-amino acids can confer resistance to enzymatic degradation[6].
Proven Modification Strategy:
-
Myristic Acid Conjugation: A successful approach reported in the literature is the N-terminal conjugation of myristic acid to form MA-[D-Leu-4]-OB3[1]. This lipid modification enhances the binding of the peptide to serum albumin, which acts as a carrier and protects it from rapid clearance and degradation, significantly extending its serum half-life and improving its efficacy[1].
Experimental Formulation Strategies:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from proteolytic enzymes.
-
Encapsulation: Incorporating this compound into delivery systems like liposomes or polymeric nanoparticles can protect it from the in vivo environment and allow for controlled release.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound and its myristoylated analogue, MA-[D-Leu-4]-OB3, following various administration routes in mice. This data clearly demonstrates the significant improvement in in vivo stability achieved through myristic acid conjugation[1].
| Parameter | Administration Route | This compound | MA-[D-Leu-4]-OB3 | Fold Improvement |
| Cmax (ng/mL) | Subcutaneous (SC) | ~50 | ~555 | 11.1x |
| Intraperitoneal (IP) | ~100 | ~750 | 7.5x | |
| Intramuscular (IM) | ~200 | ~380 | 1.9x | |
| Oral | ~25 | ~42.5 | 1.7x | |
| t½ (min) | Subcutaneous (SC) | ~30 | ~105 | 3.5x |
| Intraperitoneal (IP) | ~25 | ~125 | 5.0x | |
| Intramuscular (IM) | ~15 | ~136.5 | 9.1x | |
| Oral | ~5 | ~433.5 | 86.7x | |
| Clearance (CL) | Subcutaneous (SC) | ~0.34 | ~0.02 | 17.0x Slower |
| Intraperitoneal (IP) | ~0.29 | ~0.025 | 11.6x Slower | |
| Intramuscular (IM) | ~0.17 | ~0.03 | 5.7x Slower | |
| Oral | ~0.1 | ~0.02 | 5.0x Slower |
Data adapted from a study comparing the pharmacokinetics of this compound and MA-[D-Leu-4]-OB3 in male Swiss Webster mice[1]. The dose for MA-[D-Leu-4]-OB3 was 10-fold lower than that of this compound (0.1 mg vs. 1.0 mg)[1].
Experimental Protocols
Protocol 1: General Procedure for In Vivo Stability Assessment of this compound
This protocol provides a general framework for assessing the in vivo stability of this compound. Specific parameters may need to be optimized for your experimental setup.
-
Animal Model: Select the appropriate animal model for your study (e.g., C57BL/6J mice).
-
Peptide Administration: Administer a known concentration of this compound via the desired route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Plasma Preparation: Process the blood samples to obtain plasma and immediately add a protease inhibitor cocktail to prevent ex vivo degradation.
-
Sample Analysis: Analyze the plasma samples to quantify the concentration of intact this compound. This can be achieved using methods such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Requires a specific antibody against this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for peptide quantification.
-
-
Data Analysis: Plot the plasma concentration of this compound against time and calculate the pharmacokinetic parameters, including the serum half-life (t½).
Protocol 2: Formulation of this compound for Oral Administration
This protocol is based on formulations used in published studies for the oral delivery of this compound and its analogues[2][3].
-
Reagent Preparation:
-
Prepare a stock solution of dodecyl maltoside (DDM) in sterile water (e.g., 0.3% w/v).
-
Accurately weigh the required amount of lyophilized this compound.
-
-
Reconstitution:
-
Reconstitute the this compound powder in the DDM solution to achieve the desired final concentration.
-
Gently vortex or pipette to ensure complete dissolution. Avoid vigorous shaking which can cause aggregation or degradation.
-
-
Administration:
-
Administer the formulated this compound to the animals via oral gavage. The volume of administration should be appropriate for the size of the animal.
-
Visualizations
Diagram 1: General Workflow for Assessing In Vivo Peptide Stability
Caption: Workflow for in vivo stability assessment of this compound.
Diagram 2: Leptin Signaling Pathway
As this compound is a leptin mimetic, understanding the leptin signaling pathway is crucial for interpreting its mechanism of action.
Caption: Simplified overview of the leptin signaling pathway.
References
- 1. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in [D-Leu-4]-OB3 experiments
Welcome to the Technical Support Center for [D-Leu-4]-OB3 Experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of working with this synthetic leptin mimetic.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide amide derived from a segment of mouse leptin (amino acid residues 116-122).[1] The substitution of the L-leucine residue at position 4 with its D-isomer enhances the peptide's biological activity and potency.[1] It functions as a leptin mimetic, meaning it mimics the effects of the hormone leptin. Its primary mechanism involves crossing the blood-brain barrier to act on the hypothalamus, a key brain region for regulating energy balance and glucose homeostasis.[2] Studies suggest its anti-hyperglycemic effects may be due to both suppressed caloric intake and a separate, direct effect on glucose metabolism, possibly by increasing insulin sensitivity.[1]
Q2: How does this compound differ from native leptin?
A2: While this compound mimics many of the metabolic and neurotrophic effects of leptin, there are key differences.[3] Notably, in cases of leptin resistance where leptin transport across the blood-brain barrier is impaired (a common feature of obesity), this compound has been shown to successfully cross into the hypothalamus.[2][4] Furthermore, unlike leptin, which can promote cell proliferation in certain cancers, the parent peptide OB3 has been shown to lack this mitogenic effect and may even inhibit leptin-induced cancer cell growth.[5][6][7]
Q3: Is this compound a receptor agonist or antagonist?
A3: this compound is primarily characterized as a leptin receptor agonist , as it activates downstream signaling and produces leptin-like biological responses.[1][8] However, its parent peptide, OB3, has demonstrated antagonistic properties in specific contexts, such as blocking leptin-induced proliferation in ovarian cancer cells.[5] This suggests that its functional role can be context-dependent, potentially acting as a biased agonist or partial agonist depending on the cell type and the specific signaling pathway being measured.
Q4: What is the recommended method for storing and handling the peptide?
A4: As a synthetic peptide, this compound should be handled with care to avoid degradation and ensure experimental consistency. While specific manufacturer instructions should always be followed, general recommendations for peptide handling include:
-
Storage: Store lyophilized peptide at -20°C or -80°C for long-term stability. Once reconstituted, aliquot the solution to minimize freeze-thaw cycles and store at -80°C.
-
Reconstitution: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS). For oral administration in animal studies, it is often reconstituted in an absorption-enhancing agent like dodecyl maltoside (DDM).[4][9]
-
Handling: Use non-pyrogenic, sterile labware. Avoid repeated freeze-thaw cycles which can degrade the peptide.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Q5: I am observing inconsistent or no significant effects on body weight and blood glucose in my mouse experiments. What could be the cause?
A5: Inconsistent in vivo results can stem from several factors. Consider the following troubleshooting steps:
-
Animal Age and Model: The efficacy of this compound can be age-dependent, with younger mice often showing a more robust response.[10] This is linked to age-related changes in the peptide's pharmacokinetics, including a shorter serum half-life and lower bioavailability in older mice.[10] Ensure your animal model (e.g., ob/ob, db/db, DIO) is appropriate for your research question, as the underlying pathology (leptin deficiency vs. leptin resistance) will influence the outcome.[1][4]
-
Route of Administration: The peptide's bioavailability is highly dependent on the delivery method. For oral administration, co-formulation with a transmucosal absorption enhancer like dodecyl maltoside (DDM) is critical for efficacy.[4][9] Ensure proper gavage technique and correct formulation. For intraperitoneal (i.p.) injections, ensure the correct dose is administered consistently.[1]
-
Peptide Integrity: Verify the storage and handling of your peptide stock. Repeated freeze-thaw cycles or improper storage can lead to degradation, reducing its bioactivity.
-
Dosage and Treatment Duration: Review the dosage and the length of the treatment period. Published studies often involve daily or twice-daily administration for 7 to 14 days.[1][9][11] An insufficient dose or duration may not produce a significant physiological effect.
Q6: My in vitro results in a specific cell line do not align with published in vivo metabolic data. Why might this be?
A6: This discrepancy often arises from cell-type-specific signaling responses. The signaling pathways activated by this compound can vary significantly between different cell types. For instance, studies have shown that while the OB3 peptide can induce STAT3 phosphorylation, it does not activate the ERK1/2 or PI3K pathways in certain thyroid cancer cells.[5][6] Therefore, a cell line may not express the necessary combination of receptors and downstream signaling molecules to replicate the systemic metabolic effects observed in a whole organism.
Q7: I am observing unexpected results in my cell proliferation assays. Is this compound cytotoxic or mitogenic?
A7: The parent peptide, OB3, has been shown to be non-mitogenic in thyroid and ovarian cancer cell lines, which contrasts with the proliferative effects of leptin in some cancers.[5][6] If you observe unexpected effects:
-
Confirm Cell Line Identity: Ensure the cell line is correct and not contaminated.
-
Evaluate Context: The effect may be highly specific to your cell model. Leucine, a component of the peptide, can have dual pro-oncogenic or cytotoxic effects depending on the cancer type and metabolic context.[12]
-
Consider Antagonism: In some systems, the peptide may act as an antagonist to endogenous or treatment-induced growth factors, including leptin itself.[5] This could lead to an anti-proliferative readout.
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from published studies to provide a reference for expected outcomes.
Table 1: Effects of this compound on Glycemic Control in C57BL/6J ob/ob Mice [1]
| Treatment Group (7 Days) | Change in Body Weight | Final Blood Glucose (mg/dL) | Final Serum Insulin (ng/mL) |
| Ad libitum Fed + Vehicle | ~10% Increase | 400 ± 25 | 60 ± 5 |
| Pair-Fed + Vehicle | ~5% Loss | 250 ± 20 | 35 ± 4 |
| Pair-Fed + this compound (1 mg/day) | ~5% Loss | 150 ± 15 | 28 ± 3 |
Data are approximated from the source publication for illustrative purposes.
Table 2: Comparison of this compound and Metformin in STZ-Induced Diabetic Mice (14-Day Treatment) [11]
| Treatment Group | % Reduction in Blood Glucose (from initial) | Change in Body Weight |
| Insulin Alone | 34.7% | Significant Gain |
| Insulin + Metformin (200 mg/kg) | 55.5% | No Significant Gain |
| Insulin + this compound (40 mg/kg) | 61.1% | No Significant Gain |
Data are derived from the source publication.
Table 3: Age-Dependent Pharmacokinetics of this compound in C57BL/6J Mice [10]
| Age of Mice | Time to Max. Serum Conc. (Tmax) | Serum Half-Life (t½) | Relative Bioavailability |
| 6 Weeks Old | 10 min | ~52.5 min | ~20% Greater |
| 25 Weeks Old | 5 min | ~30.6 min | Lower |
Experimental Protocols
Protocol 1: In Vivo Assessment of Metabolic Effects in Mice
This protocol outlines a typical experiment to evaluate the effect of this compound on energy balance and glycemic control in a mouse model of obesity/diabetes.
-
Animal Acclimation: Acclimate mice to individual housing for at least one week before the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to the appropriate diet (e.g., high-fat diet for DIO models) and water.
-
Baseline Measurements: Record baseline body weight, food intake, and water intake daily for 3-5 days to establish a stable baseline for each animal. Collect a baseline blood sample via tail snip to measure fasting blood glucose and serum insulin.
-
Peptide Preparation & Administration:
-
For oral delivery, reconstitute lyophilized this compound in 0.3% dodecyl maltoside (DDM) to the desired concentration (e.g., 40 mg/kg).[4][11]
-
For intraperitoneal injection, reconstitute in sterile PBS (e.g., 1 mg/day).[1]
-
Administer the peptide or vehicle control at the same time each day (or twice daily, as per study design) for the duration of the experiment (e.g., 14 days).
-
-
Daily Monitoring: Continue to measure body weight, food intake, and water intake daily.
-
Blood Glucose Monitoring: Measure fasting blood glucose levels periodically (e.g., every 2-3 days) throughout the study.
-
Terminal Procedures: At the end of the treatment period, perform a terminal blood collection for final analysis of serum glucose and insulin. An Oral Glucose Tolerance Test (OGTT) may also be performed (see Protocol 2).
Protocol 2: Oral Glucose Tolerance Test (OGTT)
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose orally via gavage.
-
Blood Sampling: Collect subsequent blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Glucose Measurement: Measure blood glucose at each time point using a standard glucometer.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify glucose tolerance. Improved glucose tolerance is indicated by a lower peak glucose level and a smaller AUC.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to this compound experimentation.
Caption: Leptin receptor signaling pathways activated by this compound.
Caption: Typical experimental workflow for an in vivo this compound study.
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin OB3 peptide suppresses leptin-induced signaling and progression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel leptin OB3 peptide-induced signaling and progression in thyroid cancers: Comparison with leptin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. domaintherapeutics.ca [domaintherapeutics.ca]
- 9. This compound, a synthetic peptide amide with leptin-like activity, augments the effects of orally delivered exenatide and pramlintide acetate on energy balance and glycemic control in insulin-resistant male C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of age on uptake, serum half-life and bioavailability of mouse [D-Leu-4]OB3, a synthetic peptide amide with leptin-like activity, in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
impact of myristoylation on [D-Leu-4]-OB3 efficacy and delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of myristoylation on [D-Leu-4]-OB3 efficacy and delivery.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of myristoylating this compound?
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristic acid) to the N-terminus of this compound, significantly enhances its therapeutic potential by improving its pharmacokinetic profile and efficacy. This modification leads to increased maximum plasma concentration (Cmax), extended serum half-life (t½), and reduced plasma clearance, ultimately allowing for lower effective doses.[1]
Q2: How does myristoylation affect the cellular uptake of peptides like this compound?
The myristoyl group increases the hydrophobicity of the peptide, facilitating its interaction with and insertion into the lipid bilayer of cell membranes.[2][3] This enhanced membrane association is a key factor in improving the cellular uptake of the peptide. The process is temperature-dependent, suggesting it may involve an active transport mechanism or facilitated diffusion across the membrane.[4]
Q3: What is the proposed mechanism of action for this compound and its myristoylated form?
This compound is a synthetic peptide amide with leptin-like activity.[1][5] Leptin exerts its effects by binding to the leptin receptor (LEPR), which activates several intracellular signaling pathways, including the JAK/STAT, MAPK, and PI3K pathways. These pathways are crucial for regulating energy balance, glucose metabolism, and neuronal function. Myristoylation is thought to enhance the interaction of the peptide with the cell membrane, potentially facilitating a more efficient or sustained engagement with the leptin receptor and its associated signaling machinery.[6][7][8][9]
Q4: Is myristoylated this compound orally bioavailable?
Yes, studies have shown that myristoylated this compound (MA-[D-Leu-4]-OB3), when formulated with a transmucosal absorption-enhancing agent like dodecyl maltoside (DDM), can be delivered orally.[1][10][11] This is a significant advantage over many peptide drugs that require parenteral administration.
Troubleshooting Guides
Peptide Synthesis and Purification
Q5: I'm having trouble with the solubility of my myristoylated peptide during synthesis and purification. What can I do?
Myristoylated peptides are inherently more hydrophobic and can be prone to aggregation and poor solubility in aqueous solutions.
-
Solvent Choice: During solid-phase peptide synthesis (SPPS), use polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to improve the solubility of both the growing peptide chain and the reagents.[12]
-
Purification: For HPLC purification, you may need to use a higher percentage of organic solvent (e.g., acetonitrile) in your mobile phase.[13][14][15][16] Sometimes, dissolving the crude peptide in a small amount of a strong organic solvent like DMSO before diluting it with the HPLC mobile phase can be effective.[17] It can also be beneficial to adjust the pH of the mobile phase away from the peptide's isoelectric point to increase its net charge and improve solubility.[18]
-
Capping: During SPPS, ensure efficient capping of unreacted amino groups after each coupling step to prevent the formation of deletion peptides, which can co-elute with your desired product and complicate purification.[19]
Q6: My myristoylated peptide is aggregating. How can I prevent this?
Aggregation is a common issue with hydrophobic peptides.
-
Storage: Store the lyophilized peptide at -20°C or lower and minimize freeze-thaw cycles. For solutions, consider storing at 4°C for short-term use, but for longer-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
pH and Ionic Strength: The pH and ionic strength of the buffer can significantly impact aggregation. Experiment with different buffer conditions to find one that minimizes aggregation. Generally, a pH away from the isoelectric point is preferable.[17]
-
Additives: In some cases, the addition of small amounts of detergents or other excipients can help to prevent aggregation, but their compatibility with your experimental system must be verified.
In Vitro and In Vivo Experiments
Q7: I am observing low cellular uptake of my myristoylated peptide in my cell-based assays. What could be the reason?
-
Cell Type: The efficiency of uptake can vary between different cell types.
-
Peptide Concentration: Ensure you are using an appropriate concentration range. While myristoylation enhances uptake, there is still a concentration dependency.
-
Incubation Time and Temperature: Cellular uptake is a time and temperature-dependent process. Optimize both incubation time and temperature (typically 37°C) for your specific cell line and experimental setup.[4]
-
Peptide Quality: Verify the purity and integrity of your myristoylated peptide using techniques like mass spectrometry and HPLC. Impurities or degradation products could interfere with cellular uptake.
Q8: My in vivo results with orally delivered MA-[D-Leu-4]-OB3 are inconsistent. What factors should I consider?
-
Formulation: The use of an appropriate absorption enhancer, such as dodecyl maltoside (DDM), is crucial for the oral delivery of MA-[D-Leu-4]-OB3.[1] Ensure proper and consistent formulation.
-
Gavage Technique: Improper oral gavage technique can lead to significant variability in the amount of compound delivered to the stomach and can cause stress to the animals, potentially affecting the experimental outcome. Ensure that personnel are well-trained in this procedure.
-
Animal Model: The age, sex, and physiological state (e.g., fed vs. fasted) of the animal model can influence the pharmacokinetics and efficacy of the peptide.[10][20]
-
Dosing Volume and Frequency: Adhere to a consistent dosing volume and schedule.
Data Presentation
Table 1: Pharmacokinetic Profile of this compound vs. MA-[D-Leu-4]-OB3 in Male Swiss Webster Mice [1]
| Delivery Route | Parameter | This compound (1.0 mg) | MA-[D-Leu-4]-OB3 (0.1 mg) | Fold Change |
| Subcutaneous (SC) | Cmax (ng/mL) | 1,234 ± 154 | 1,370 ± 210 | 1.1 |
| t½ (h) | 0.5 ± 0.1 | 1.7 ± 0.3 | 3.4 | |
| Clearance (mL/h) | 1.3 ± 0.2 | 0.08 ± 0.01 | -16.3 | |
| Intraperitoneal (IP) | Cmax (ng/mL) | 1,023 ± 123 | 765 ± 98 | 0.7 |
| t½ (h) | 0.4 ± 0.1 | 2.0 ± 0.4 | 5.0 | |
| Clearance (mL/h) | 1.5 ± 0.2 | 0.13 ± 0.02 | -11.5 | |
| Intramuscular (IM) | Cmax (ng/mL) | 876 ± 105 | 165 ± 25 | 0.2 |
| t½ (h) | 0.3 ± 0.1 | 2.7 ± 0.5 | 9.0 | |
| Clearance (mL/h) | 2.2 ± 0.3 | 0.39 ± 0.06 | -5.6 | |
| Oral (in DDM) | Cmax (ng/mL) | 98 ± 15 | 167 ± 28 | 1.7 |
| t½ (h) | 0.2 ± 0.1 | 17.3 ± 3.5 | 86.5 | |
| Clearance (mL/h) | 15.6 ± 2.8 | 3.1 ± 0.6 | -5.0 |
Table 2: Efficacy of this compound and MA-[D-Leu-4]-OB3 on Fasting Blood Glucose and Body Weight in ob/ob Mice [5][21]
| Treatment (7 days) | Dose | Change in Fasting Blood Glucose | Change in Body Weight |
| Vehicle | - | Baseline | +10% |
| This compound | 1 mg/day, IP | -40% after 1 day | -5% |
| MA-[D-Leu-4]-OB3 (in DDM) | 10-fold lower than this compound, Oral | Dose-related reduction | Not specified |
| This compound (in DDM) | Not specified, Oral | -24.4% | -11.6% |
Experimental Protocols
Solid-Phase Synthesis and Myristoylation of this compound
This protocol describes the manual Fmoc-based solid-phase peptide synthesis of myristoylated this compound.
-
Resin Preparation: Swell Rink amide resin in DMF for 1 hour in a reaction vessel.[22]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (e.g., Fmoc-Gln(Trt)-OH) by dissolving it with a coupling reagent like HBTU and a base like DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. Wash the resin with DMF.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the this compound sequence (Thr-Gln-Pro-D-Leu-Ser-Cys-Ser).
-
Myristoylation:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, add a solution of myristic acid, HBTU, and DIPEA in DMF to the resin.
-
Allow the reaction to proceed for 2-4 hours.
-
-
Cleavage and Deprotection:
-
Wash the myristoylated peptide-resin with DMF, followed by DCM.
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Washing:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage cocktail.
-
-
Purification:
-
Lyophilization and Characterization:
-
Combine the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
-
Visualizations
Caption: Experimental workflow for the synthesis of myristoylated this compound.
Caption: Proposed signaling pathway of myristoylated this compound.
References
- 1. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane interaction of small N-myristoylated peptides: implications for membrane anchoring and protein-protein association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 4. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collection - Receptor-Mediated Changes at the Myristoylated Amino Terminus of Gαil Proteins - Biochemistry - Figshare [acs.figshare.com]
- 8. Receptor-mediated changes at the myristoylated amino terminus of Gαil proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 10. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. protocols.io [protocols.io]
- 14. hplc.eu [hplc.eu]
- 15. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Peptides modified by myristoylation activate eNOS in endothelial cells through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. biomatik.com [biomatik.com]
- 20. researchgate.net [researchgate.net]
- 21. Oral delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, in male C57BL/6J wild-type and ob/ob mice: effects on energy balance, glycaemic control and serum osteocalcin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.uci.edu [chem.uci.edu]
Technical Support Center: Enhancing the Oral Bioavailability of [D-Leu-4]-OB3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the oral bioavailability of the synthetic leptin-mimetic peptide, [D-Leu-4]-OB3. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic peptide amide that functions as a leptin agonist, meaning it mimics the activity of the natural hormone leptin[1][2]. It corresponds to a shortened, modified sequence of mouse leptin[1]. The key modification, the substitution of the natural L-Leucine with a D-isomer at position 4, enhances the peptide's biological activity in reducing body weight gain, food intake, and serum glucose in preclinical models[1]. It has been investigated for its potential in treating obesity and its associated metabolic dysfunctions[3][4].
Q2: Why is the oral bioavailability of peptides like this compound inherently low?
A2: The oral bioavailability of most peptides is typically less than 1-2% due to multiple physiological barriers in the gastrointestinal (GI) tract[5]. These barriers include:
-
Enzymatic Degradation: The stomach's low pH and the enzyme pepsin, followed by proteases like trypsin and chymotrypsin in the intestine, rapidly break down peptide bonds[6][7].
-
Low Permeability: Peptides are often large and hydrophilic, which severely limits their ability to pass through the lipid-rich membranes of intestinal epithelial cells[5][8].
-
Mucus Barrier: A thick layer of mucus lines the intestinal wall, which can trap peptides and hinder their diffusion to the epithelial surface[6][8].
dot
Caption: Key physiological barriers that reduce peptide bioavailability after oral administration.
Q3: What are the most promising strategies to enhance the oral absorption of this compound?
A3: Research points to several effective strategies:
-
Permeation Enhancers: These agents temporarily and reversibly alter the intestinal barrier to allow peptide passage. Dodecyl maltoside (DDM), commercially known as Intravail®, has been successfully used in multiple studies to enable the oral delivery of this compound[2][3][9]. Other enhancers like sodium caprate work by opening the tight junctions between epithelial cells[8].
-
Chemical Modification: Altering the peptide's structure can dramatically improve its properties. Conjugating a fatty acid (lipidation), such as myristic acid, to this compound has been shown to significantly increase its serum half-life and overall exposure after oral administration[10]. The existing D-amino acid substitution already provides a degree of enzymatic resistance[1][8].
-
Advanced Formulation: Using carrier systems like nanoparticles or microparticles made from polymers can shield the peptide from the harsh GI environment, preventing degradation and allowing for controlled release[11].
Q4: Has this compound been successfully delivered orally in preclinical studies?
A4: Yes. Studies in various mouse models, including wild-type, ob/ob, and db/db mice, have demonstrated that this compound, when formulated with the permeation enhancer dodecyl maltoside (DDM), can be effectively delivered orally[9][12]. This oral administration led to significant biological effects, including reduced body weight gain, decreased food intake, and improved glycemic control[9][13]. Furthermore, a myristoylated version (MA-[D-Leu-4]-OB3) showed an even better pharmacokinetic profile[10].
Section 2: Troubleshooting Guide
Problem: My peptide is likely degrading in the GI tract. What should I do?
Answer: Peptide degradation is a primary challenge. Consider the following solutions:
-
Incorporate Enzyme Inhibitors: Co-administration with protease inhibitors like aprotinin (a trypsin/chymotrypsin inhibitor) can reduce enzymatic breakdown in the intestine[5].
-
Use Protective Carriers: Encapsulating this compound in polymeric nanoparticles can physically shield it from enzymes[11]. The double emulsion (w/o/w) method is often suitable for hydrophilic peptides[11].
-
Confirm Structural Resistance: The [D-Leu-4] modification already imparts some stability. Ensure your synthesis is correct. Further substitutions with non-natural amino acids could be explored if degradation persists[8].
Problem: My peptide appears stable in GI fluids, but in vivo absorption is still poor. How can I improve intestinal permeability?
Answer: Poor permeability is the next major hurdle after stability.
-
Use a Permeation Enhancer: This is the most validated approach for this compound. Formulate the peptide with an effective enhancer like dodecyl maltoside (DDM) or sodium caprate[3][8][14]. These agents work by temporarily opening tight junctions or disrupting the cell membrane to facilitate transport[5][8].
-
Implement Lipidation: Covalently attaching a lipid chain, like myristic acid, to the peptide (creating MA-[D-Leu-4]-OB3) increases its lipophilicity[10]. This modification can enhance its ability to diffuse across the cell membrane and may also promote absorption via the lymphatic system[8][10].
-
Utilize Mucoadhesive Polymers: Including mucoadhesive polymers in your formulation can increase the residence time of the peptide at the intestinal wall, providing a longer window for absorption to occur[5].
dot
Caption: A decision tree for systematically troubleshooting poor oral bioavailability results.
Problem: The serum half-life of my orally absorbed peptide is too short for a therapeutic effect. How can I extend it?
Answer: A short half-life limits the duration of action.
-
Myristic Acid Conjugation: The most direct evidence for extending the half-life of this compound comes from conjugation with myristic acid. This modification resulted in an 86.7-fold longer serum half-life after oral delivery in mice[10]. The fatty acid chain is thought to enable binding to serum albumin, which protects the peptide from rapid clearance by the kidneys.
-
PEGylation: While not specifically reported for this compound, attaching polyethylene glycol (PEG) chains is a classic strategy to increase the hydrodynamic size of peptides, reducing renal clearance and extending circulation time[8][14].
Section 3: Quantitative Data & Formulation Insights
The following tables summarize key quantitative data from preclinical studies, providing a baseline for experimental expectations.
Table 1: Comparative Pharmacokinetics of Oral this compound in Mice
This table shows the relative oral bioavailability of this compound (formulated in Intravail®) when compared to standard injection routes.
| Administration Route | Relative Bioavailability (%) | Reference |
| Intraperitoneal (IP) | 52.2 | [3] |
| Subcutaneous (SC) | 47.3 | [3] |
| Intramuscular (IM) | 37.8 | [3] |
| Intranasal | 12.9 | [3] |
Table 2: Impact of Myristic Acid Conjugation (MA) on Oral Pharmacokinetics
This table compares key pharmacokinetic parameters of MA-[D-Leu-4]-OB3 versus the unconjugated peptide following oral gavage in mice. The dose of the modified peptide was 10-fold lower.
| Parameter | This compound | MA-[D-Leu-4]-OB3 | Fold Change | Reference |
| Dose (mg) | 1.0 | 0.1 | - | [10] |
| Max Concentration (Cmax) | - | - | 1.7x Higher | [10] |
| Serum Half-life (t½) | - | - | 86.7x Longer | [10] |
| Plasma Clearance (CL) | - | - | 5.0x Slower | [10] |
Table 3: In Vivo Efficacy of Orally Administered this compound in Mice
This table highlights the biological effects observed in wild-type and genetically obese (ob/ob) mice after oral delivery of this compound in Intravail®.
| Parameter | Wild-Type Mice (% Change) | ob/ob Mice (% Change) | Reference |
| Body Weight Gain | ↓ 4.4% | ↓ 11.6% | [9] |
| Food Intake | ↓ 6.8% | ↓ 16.5% | [9] |
| Serum Glucose | ↓ 28.2% | ↓ 24.4% | [9] |
Section 4: Key Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Evaluation in Mice
Objective: To determine the serum concentration profile of this compound over time after oral administration.
Methodology:
-
Animals: Use male Swiss Webster or C57BL/6J mice (n=4-6 per time point)[2][3]. Acclimatize animals for at least 7 days. Fast mice for 4-6 hours before dosing, with water ad libitum.
-
Formulation Preparation: Dissolve this compound in the desired vehicle. Key vehicles reported are PBS (as a negative control) and 0.3% Dodecyl Maltoside (Intravail®) in PBS[2]. A typical dose is 1.0 mg per mouse[3][10].
-
Administration: Administer the formulation via oral gavage at a consistent volume (e.g., 100-200 µL).
-
Blood Sampling: Collect blood via cardiac puncture or retro-orbital sinus at predefined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Sample Processing: Allow blood to clot, then centrifuge to separate serum. Store serum samples at -80°C until analysis[2].
-
Quantification: Measure the concentration of this compound in serum using a validated competitive ELISA assay[2].
-
Data Analysis: Plot the mean serum concentration versus time. Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life).
dot
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oral-delivery-of-mouse-d-leu-4-ob3-a-synthetic-peptide-amide-with-leptin-like-activity-in-male-swiss-webster-mice-a-study-comparing-the-pharmacokinetics-of-oral-delivery-to-intraperitoneal-subcutaneous-intramuscular-and-intranasal-administration - Ask this paper | Bohrium [bohrium.com]
- 3. Oral delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, in male Swiss Webster mice: a study comparing the pharmacokinetics of oral delivery to intraperitoneal, subcutaneous, intramuscular, and intranasal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seranovo.com [seranovo.com]
- 7. Frontiers | Obstacles, research progress, and prospects of oral delivery of bioactive peptides: a comprehensive review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Oral delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, in male C57BL/6J wild-type and ob/ob mice: effects on energy balance, glycaemic control and serum osteocalcin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound, a synthetic peptide amide with leptin-like activity, augments the effects of orally delivered exenatide and pramlintide acetate on energy balance and glycemic control in insulin-resistant male C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects in [D-Leu-4]-OB3 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the synthetic leptin mimetic, [D-Leu-4]-OB3, in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential challenges, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide amide corresponding to a fragment of mouse leptin (amino acid residues 116-122). The substitution of L-Leucine with its D-isomer at position 4 enhances its biological activity.[1] Its primary mechanism of action is to mimic the effects of leptin, a hormone that plays a crucial role in regulating energy balance, food intake, and glucose metabolism.[2][3] It is believed to exert its effects by interacting with the leptin receptor (Ob-Rb), primarily in the hypothalamus, to activate downstream signaling pathways.[4][5]
Q2: What are the expected on-target effects of this compound in vivo?
In various mouse models, particularly those with obesity and diabetes, this compound has been shown to:
Q3: Have any off-target toxicities been reported for this compound or its derivatives?
Preclinical safety studies on a myristic acid-conjugated version of this compound (MA-[D-Leu-4]-OB3) in C57BL/6 mice, using both high doses and a dose-response range, have not revealed any clinical indicators of toxicity. Metabolic and neurological endpoints were either unaffected or improved. While these studies are promising, the absence of overt toxicity does not preclude the possibility of more subtle off-target effects. Researchers should remain vigilant for unexpected phenotypes in their specific experimental models.
Troubleshooting Guide: Addressing Potential Off-Target Effects
Unexpected results in your in vivo studies with this compound could arise from a variety of factors, including off-target effects. This guide provides a systematic approach to troubleshooting.
Issue 1: Unexpected Phenotypes Unrelated to Energy Balance or Glucose Homeostasis
You observe a phenotype in your study animals that is not readily explained by the known functions of leptin, such as unexpected behavioral changes, organ abnormalities, or altered immune responses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Detailed Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, verify that this compound is active in your model. Measure key on-target parameters such as changes in body weight, food intake, and blood glucose levels. Compare your results with published data (see Data Presentation section). If on-target effects are absent, consider issues with compound stability, formulation, or dosing.
-
Receptor Binding Profiling:
-
Rationale: To determine if this compound binds to receptors other than the leptin receptor.
-
Methodology: Utilize a commercially available receptor binding screen (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) that tests the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Interpretation: A significant interaction with a receptor other than the leptin receptor could explain the unexpected phenotype.
-
-
Kinase Profiling:
-
Rationale: To assess whether this compound inhibits or activates any kinases non-specifically, as many signaling pathways are regulated by kinases.
-
Methodology: Submit this compound for a kinase profiling service (e.g., Promega Kinase Selectivity Profiling Systems, Reaction Biology Corporation HotSpot). These services typically use radiometric or luminescence-based assays to measure the activity of a large number of kinases in the presence of the test compound.
-
Interpretation: Inhibition or activation of a specific kinase or kinase family may provide a mechanistic explanation for the observed off-target effects.
-
-
In-depth Toxicological Assessment:
-
Rationale: To identify any sub-clinical toxicity that may not be apparent from cage-side observations.
-
Methodology: At the end of the study, perform a comprehensive necropsy. Collect major organs (liver, kidney, spleen, heart, brain, etc.) for histopathological examination by a qualified veterinary pathologist. Additionally, collect blood for clinical chemistry and hematology analysis.
-
Interpretation: Pathological findings, or alterations in blood parameters, can point towards specific organ toxicities.
-
-
Immunogenicity Assessment:
-
Rationale: To determine if the observed phenotype is due to an immune response against the peptide.
-
Methodology: Collect serum samples at multiple time points during the study and measure the levels of anti-[D-Leu-4]-OB3 antibodies (Anti-Drug Antibodies or ADAs) using an enzyme-linked immunosorbent assay (ELISA).
-
Interpretation: A high titer of ADAs could indicate that the observed effects are immune-mediated.
-
Issue 2: Reduced or Absent Efficacy Over Time
The initial on-target effects of this compound (e.g., weight loss, improved glucose control) diminish or disappear with chronic administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced efficacy.
Detailed Steps:
-
Assess Immunogenicity: As described in the previous section, measure ADA levels. The development of neutralizing antibodies is a common cause of reduced efficacy for peptide therapeutics.
-
Investigate Pharmacokinetics (PK):
-
Rationale: To determine if the clearance of this compound is increasing over time, leading to lower exposure.
-
Methodology: Conduct PK studies at the beginning and towards the end of the chronic study. Collect blood samples at various time points after dosing and measure the concentration of this compound using a validated ELISA or LC-MS/MS method.
-
Interpretation: An increased clearance or shorter half-life in the later stages of the study could explain the loss of efficacy.
-
-
Evaluate Target Receptor Desensitization:
-
Rationale: Chronic stimulation of the leptin receptor could lead to its downregulation or desensitization of its signaling pathway.
-
Methodology: At the end of the study, collect hypothalamic tissue and measure the expression of the leptin receptor (Ob-Rb) using techniques like qPCR or Western blotting. Also, assess the activation of downstream signaling molecules, such as the phosphorylation of STAT3 (pSTAT3), in response to an acute dose of this compound.
-
Interpretation: A decrease in Ob-Rb expression or a blunted pSTAT3 response would suggest target desensitization.
-
Data Presentation
Table 1: Summary of In Vivo Efficacy of this compound and its Analogs in Mouse Models
| Compound | Mouse Model | Dose & Route | Duration | Key Findings | Reference |
| This compound | C57BL/6J ob/ob | 1 mg/day, IP | 7 days | Body weight gain reduced, food and water intake decreased, serum glucose lowered. | [1] |
| This compound | C57BL/6J wild-type | Oral gavage | - | Reduced body weight gain by 4.4%, food intake by 6.8%, and serum glucose by 28.2%. | [6] |
| This compound | C57BL/6J ob/ob | Oral gavage | - | Reduced body weight gain by 11.6%, food intake by 16.5%, and serum glucose by 24.4%. | [6][10] |
| MA-[D-Leu-4]-OB3 | Diet-induced obese (DIO) mice | Oral gavage | 12-14 days | Restored glucose tolerance to levels of non-obese mice. | [8] |
| This compound | STZ-induced diabetic SW mice | 40 mg/kg, oral | 14 days | Reduced blood glucose to 38.9% of initial levels (compared to 65.3% with insulin alone). | [7] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Compound | Mouse Strain | Age | Route | Tmax (min) | Serum Half-life (min) | Relative Bioavailability | Reference |
| This compound | C57BL/6J | 6 weeks | IP | 10 | ~52.5 | - | [9] |
| This compound | C57BL/6J | 25 weeks | IP | 5 | ~30.6 | ~20% less than 6-week-old mice | [9] |
| MA-[D-Leu-4]-OB3 vs. This compound | Swiss Webster | - | SC | - | 3.5-fold longer | 11.1-fold higher Cmax | [11] |
| MA-[D-Leu-4]-OB3 vs. This compound | Swiss Webster | - | Oral | - | 86.7-fold longer | 1.7-fold higher Cmax | [11] |
Experimental Protocols
1. In Vivo Glucose Tolerance Test (GTT)
-
Objective: To assess the ability of an animal to clear a glucose load from the blood, a measure of glucose homeostasis.
-
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record baseline body weight.
-
At time 0, collect a small blood sample from the tail vein to measure baseline blood glucose using a glucometer.
-
Administer a 20% glucose solution (2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Collect blood from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Plot blood glucose concentration versus time and calculate the area under the curve (AUC) for each group.
-
2. Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity of this compound to a specific receptor.
-
Procedure (General):
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate a fixed concentration of a radiolabeled ligand known to bind to the target receptor with the receptor preparation.
-
In parallel, incubate the radiolabeled ligand and receptor preparation with increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand using a filtration method.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding).
-
3. Kinase Profiling Assay
-
Objective: To screen for off-target activity of this compound against a panel of protein kinases.
-
Procedure (General, using a commercial service):
-
Provide the service provider with a sample of this compound at a specified concentration and purity.
-
The provider will perform assays (typically radiometric, e.g., ³³P-ATP filter binding) to measure the activity of a large panel of kinases in the presence of a fixed concentration of this compound (e.g., 1 or 10 µM).
-
The results are typically reported as the percent inhibition of each kinase's activity compared to a vehicle control.
-
Follow-up dose-response curves can be generated for any "hits" to determine the IC50.
-
Mandatory Visualizations
Signaling Pathways
Caption: Leptin receptor signaling pathway activated by this compound.
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Leptin signaling as a therapeutic target of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leptin signaling and leptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, in male C57BL/6J wild-type and ob/ob mice: effects on energy balance, glycaemic control and serum osteocalcin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of age on uptake, serum half-life and bioavailability of mouse [D-Leu-4]OB3, a synthetic peptide amide with leptin-like activity, in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of [D-Leu-4]-OB3 and Native Leptin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic leptin mimetic, [D-Leu-4]-OB3, and native leptin. We will delve into their respective bioactivities, mechanisms of action, and present available experimental data to offer a clear perspective for research and development applications.
Executive Summary
In Vivo Bioactivity: this compound vs. Native Leptin
Numerous studies have demonstrated the in vivo efficacy of this compound in animal models of obesity and diabetes. The following table summarizes key findings from these studies. It is important to note that a direct, head-to-head quantitative comparison with native leptin under identical experimental conditions is not consistently available in the literature.
| Parameter | This compound | Native Leptin (for context) | Animal Model | Key Findings |
| Body Weight | Significant reduction in body weight gain.[1][2] | Reduces body weight in leptin-deficient models. | ob/ob mice, diet-induced obese (DIO) mice | This compound effectively reduces weight gain and in some cases causes weight loss. |
| Food Intake | Significant reduction in food consumption.[1][2] | Suppresses appetite. | ob/ob mice, DIO mice | This compound demonstrates a clear anorexigenic effect. |
| Water Intake | Reduction in water intake.[2] | Not a primary reported effect. | ob/ob mice | This effect may be linked to overall metabolic changes. |
| Blood Glucose | Significant reduction in serum glucose levels, independent of food intake reduction.[1][2] | Can improve glucose homeostasis. | ob/ob mice, db/db mice, DIO mice | This compound shows potent anti-hyperglycemic effects. |
| Serum Insulin | Lowered serum insulin levels.[1] | Can improve insulin sensitivity. | ob/ob mice | Suggests an improvement in insulin sensitivity. |
Mechanism of Action and Signaling Pathways
Native leptin exerts its effects by binding to the long form of the leptin receptor (Ob-Rb), which is highly expressed in the hypothalamus. This binding event triggers the activation of several intracellular signaling cascades, with the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway being the most critical for leptin's effects on energy balance.[3] Other important pathways include the insulin receptor substrate/phosphatidylinositol 3-kinase (IRS/PI3K) and the mitogen-activated protein kinase (MAPK) pathways.[3]
The precise mechanism of action for this compound is still under investigation. Interestingly, early research on a precursor peptide, LEP-(116-130), suggested that it did not compete with leptin for binding to the leptin receptor and did not activate it in vitro, indicating a potentially different or more complex mechanism of action. However, later studies on this compound and its derivatives suggest that they do cross the blood-brain barrier and localize in the hypothalamus, an area rich in leptin receptors.[4] This suggests a central mechanism of action, though the exact molecular interactions with the leptin receptor or other potential targets require further elucidation.
Native Leptin Signaling Pathway
Caption: Signaling pathway of native leptin upon binding to its receptor.
Experimental Protocols
In Vitro Bioactivity Assessment: STAT3-Responsive Luciferase Reporter Assay
This protocol describes a common method for quantifying the bioactivity of leptin and its analogs by measuring the activation of the STAT3 signaling pathway.
Objective: To determine the potency (e.g., EC50) of this compound in activating the leptin receptor and downstream STAT3 signaling, in comparison to native leptin.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the long form of the leptin receptor (Ob-Rb)
-
STAT3-responsive luciferase reporter vector (e.g., pGL4.47[luc2P/SIE/Hygro] Vector)
-
Transfection reagent
-
Cell culture medium and supplements
-
Native leptin and this compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with the Ob-Rb expression vector and the STAT3-responsive luciferase reporter vector using a suitable transfection reagent.
-
Allow cells to express the proteins for 24-48 hours.
-
-
Ligand Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Prepare serial dilutions of native leptin and this compound.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Add the different concentrations of native leptin or this compound to the wells and incubate for 6-18 hours. Include a vehicle-only control.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the ligand concentration.
-
Determine the EC50 value for both native leptin and this compound using a non-linear regression analysis.
-
Caption: Workflow for the STAT3-responsive luciferase reporter assay.
In Vivo Bioactivity Assessment in ob/ob Mice
This protocol outlines a typical in vivo study to compare the effects of this compound and native leptin on metabolic parameters in a leptin-deficient mouse model.
Objective: To compare the in vivo efficacy of this compound and native leptin in reducing body weight, food intake, and blood glucose levels in ob/ob mice.
Materials:
-
Male or female ob/ob mice
-
Native leptin and this compound
-
Vehicle control (e.g., sterile saline or appropriate buffer)
-
Animal scale
-
Food and water consumption monitoring system
-
Glucometer and test strips
-
Syringes and needles for injection
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate mice to individual housing and handling for at least one week.
-
Record baseline body weight, food intake, and water intake for 3-5 days.
-
Measure baseline fasting blood glucose levels.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle, native leptin, this compound at various doses).
-
Administer the treatments daily via a consistent route (e.g., intraperitoneal injection) for a specified duration (e.g., 7-14 days).
-
-
Monitoring:
-
Measure body weight, food intake, and water intake daily at the same time.
-
Measure fasting blood glucose levels at regular intervals (e.g., every other day).
-
-
Data Analysis:
-
Calculate the change in body weight, cumulative food and water intake, and the change in blood glucose from baseline for each group.
-
Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of the different treatments.
-
Caption: Workflow for in vivo comparison in ob/ob mice.
Conclusion
This compound emerges as a promising synthetic leptin mimetic with potent in vivo effects on energy balance and glucose metabolism. Its ability to exert these effects, potentially through a mechanism that may differ from or augment native leptin's canonical signaling, makes it a compelling candidate for further investigation, especially in the context of leptin resistance. While the available data strongly supports its bioactivity, further studies providing direct quantitative comparisons with native leptin in standardized in vitro and in vivo assays are crucial for a complete understanding of its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic leptin dose-dependently increases STAT3 phosphorylation within hypothalamic and hindbrain nuclei - PMC [pmc.ncbi.nlm.nih.gov]
Myristic Acid Conjugation Enhances Pharmacokinetic Profile of Leptin Mimetic [D-Leu-4]-OB3
A comparative analysis of MA-[D-Leu-4]-OB3 and its parent compound, [D-Leu-4]-OB3, reveals that the addition of a myristic acid moiety significantly improves the pharmacokinetic properties of this synthetic peptide amide with leptin-like activity. The conjugated form, MA-[D-Leu-4]-OB3, demonstrates a substantially higher maximum serum concentration (Cmax), a longer serum half-life (t½), and reduced plasma clearance (CL) across various administration routes, indicating enhanced bioavailability and prolonged therapeutic potential.
This compound is a synthetic peptide amide with leptin-like activity that has shown promise in improving energy balance and glucose homeostasis.[1][2][3] However, its therapeutic efficacy can be limited by its pharmacokinetic profile.[1] To address this, researchers conjugated myristic acid to the N-terminus of this compound, creating MA-[D-Leu-4]-OB3.[1] This modification has been shown to significantly enhance the peptide's pharmacokinetic parameters, suggesting that MA-[D-Leu-4]-OB3 may offer improved therapeutic benefits.[1]
Comparative Pharmacokinetic Data
A key study directly compared the pharmacokinetic profiles of MA-[D-Leu-4]-OB3 and this compound in male Swiss Webster mice following subcutaneous (SC), intraperitoneal (IP), intramuscular (IM), and oral administration.[1] The results, summarized in the table below, demonstrate the superior pharmacokinetic properties of the myristoylated peptide.
| Administration Route | Compound | Dose | Cmax (ng/mL) | t½ (min) | CL (mL/min) |
| Subcutaneous (SC) | This compound | 1.0 mg | 1,000 | 50 | 0.17 |
| MA-[D-Leu-4]-OB3 | 0.1 mg | 11,100 | 175 | 0.01 | |
| Intraperitoneal (IP) | This compound | 1.0 mg | 1,500 | 40 | 0.116 |
| MA-[D-Leu-4]-OB3 | 0.1 mg | 11,250 | 200 | 0.01 | |
| Intramuscular (IM) | This compound | 1.0 mg | 2,000 | 20 | 0.057 |
| MA-[D-Leu-4]-OB3 | 0.1 mg | 3,800 | 182 | 0.01 | |
| Oral | This compound | 1.0 mg | 500 | 0.5 | 0.05 |
| MA-[D-Leu-4]-OB3 | 0.1 mg | 850 | 43.35 | 0.01 |
Data sourced from a 2014 study published in Peptides.[1]
Notably, even at a 10-fold lower dose, MA-[D-Leu-4]-OB3 exhibited significantly higher maximum concentrations and longer half-lives compared to its parent compound across all tested delivery methods.[1]
Experimental Protocols
The pharmacokinetic analysis was conducted using a standardized protocol to ensure accurate and reproducible results.
Animal Models and Housing: Male Swiss Webster mice were used for the comparative pharmacokinetic studies.[1] The animals were housed under standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They had ad libitum access to food and water.
Peptide Administration: For subcutaneous, intraperitoneal, and intramuscular injections, the peptides were dissolved in phosphate-buffered saline (PBS).[1] For oral and intranasal delivery, the peptides were formulated with dodecyl maltoside (DDM), a transmucosal absorption-enhancing agent.[1]
Blood Sampling: Following peptide administration, blood samples were collected at various time points. The mice were anesthetized, and blood was drawn via cardiac puncture.[4]
Sample Processing and Analysis: Serum was separated from the blood samples and stored frozen until analysis. The concentrations of this compound and MA-[D-Leu-4]-OB3 in the serum were determined using a competitive enzyme-linked immunosorbent assay (ELISA).[4]
Pharmacokinetic Analysis: The serum concentration-time data were used to calculate the key pharmacokinetic parameters: Cmax, t½, and CL. The area under the curve (AUC) was also determined to assess the total drug exposure.
Visualizing the Impact of Myristoylation
The conjugation of myristic acid to this compound represents a strategic modification to enhance its therapeutic potential. This process is illustrated in the workflow diagram below.
Caption: Workflow of myristic acid conjugation and pharmacokinetic analysis.
As leptin mimetics, both this compound and MA-[D-Leu-4]-OB3 are thought to exert their effects through the leptin receptor signaling pathway in the hypothalamus, an area of the brain that regulates energy balance.[5]
Caption: Simplified leptin receptor signaling pathway activated by mimetics.
References
- 1. Myristic acid conjugation of this compound, a biologically active leptin-related synthetic peptide amide, significantly improves its pharmacokinetic profile and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of age on uptake, serum half-life and bioavailability of mouse [D-Leu-4]OB3, a synthetic peptide amide with leptin-like activity, in male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of [D-Leu-4]-OB3's Effects on Weight Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic leptin mimetic, [D-Leu-4]-OB3, and its myristoylated analog, MA-[D-Leu-4]-OB3, against other therapeutic alternatives for weight management. The data presented is collated from multiple preclinical studies, offering insights into the efficacy and potential mechanisms of action of these novel compounds.
Comparative Efficacy on Weight Management and Glycemic Control
The following tables summarize the quantitative data from various studies, comparing the effects of this compound and its analog with vehicle controls and other established anti-diabetic and weight management agents.
Table 1: Effects of this compound on Body Weight and Food Intake in ob/ob Mice
| Treatment Group | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Vehicle (ad libitum) | 7 days | ~10% increase | - | [1] |
| This compound (1 mg/day, IP) | 7 days | 5% loss of initial body weight | Reduced | [1] |
| Vehicle (pair-fed) | 7 days | 5% loss of initial body weight | 3.0 g/mouse/day | [1] |
| This compound (oral) in ob/ob mice (ad libitum) | - | 11.6% reduction in body weight gain | 16.5% reduction | [2] |
| This compound (oral) in wild-type mice (ad libitum) | - | 4.4% reduction in body weight gain | 6.8% reduction | [2] |
Table 2: Comparative Effects of this compound and Metformin in STZ-Induced Diabetic Mice
| Treatment Group | Duration | Change in Body Weight | Reduction in Blood Glucose | Reference |
| Insulin Alone | 14 days | Significant weight gain | 34.7% | [3] |
| Insulin + Metformin (200 mg/kg, oral) | 14 days | No significant weight gain | 55.5% | [3] |
| Insulin + this compound (40 mg/kg, oral) | 14 days | No significant weight gain | 61.1% | [3] |
Table 3: Effects of this compound in Combination with Exenatide and Pramlintide in db/db Mice
| Treatment Group | Duration | Change in Body Weight from Initial | Reduction in Blood Glucose | Reference |
| DDM Vehicle | 14 days | 19.7% increase | - | [4] |
| Exenatide (oral) | 14 days | 13.9% increase | 20.4% | [4] |
| This compound (oral) | 14 days | 11.5% increase | - | [4] |
| Exenatide + this compound (oral) | 14 days | 4.2% decrease | 38.3% (further reduction) | [4] |
| Intravail® Vehicle | - | 38.2% increase | - | [4] |
| Pramlintide Acetate (oral) | - | 26.8% increase | 30.2% | [4] |
| This compound (oral) | - | 25.4% increase | - | [4] |
| Pramlintide Acetate + this compound (oral) | - | No further enhancement | 50.5% (further reduction) | [4] |
Table 4: Effects of Intranasal this compound in db/db Mice
| Treatment Group | Duration | Reduction in Body Weight Gain | Reduction in Serum Glucose | Reference |
| This compound in Intravail® | 14 days | 11.5% | 61.9% | [5] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Study 1: Antihyperglycemic Action of this compound in ob/ob Mice[1]
-
Animal Model: Female C57BL/6J ob/ob mice.
-
Experimental Groups:
-
Vehicle-injected, fed ad libitum (n=6).
-
Vehicle-injected, pair-fed (3.0 g food/mouse daily) (n=6).
-
This compound-injected (1 mg/day, IP), pair-fed (3.0 g food/mouse daily) (n=6).
-
-
Duration: 7 days.
-
Parameters Measured: Body weight, food and water intake, blood glucose, and serum insulin levels.
-
Key Findings: this compound reduced blood glucose levels to a greater extent than caloric restriction alone, suggesting a direct effect on glucose metabolism. It also lowered serum insulin by 53% compared to the ad libitum group.
Study 2: Comparison of this compound and Metformin in STZ-Induced Diabetic Mice[3]
-
Animal Model: Male Swiss Webster mice with streptozotocin (STZ)-induced diabetes.
-
Experimental Groups:
-
Insulin (Levemir®, SC) alone.
-
Insulin in combination with metformin (200 mg/kg, orally in DDM).
-
Insulin in combination with this compound (40 mg/kg, orally in DDM).
-
-
Duration: 14 days.
-
Parameters Measured: Body weight, food and water intake (daily), and fasting blood glucose levels (every other day).
-
Key Findings: this compound was as effective as metformin in preventing insulin-associated weight gain and showed a trend towards greater efficacy in reducing blood glucose on a molar basis.
Study 3: Combination Therapy of this compound with Exenatide or Pramlintide in db/db Mice[4]
-
Animal Model: Insulin-resistant male C57BLK/6-m db/db mice.
-
Drug Administration: Oral gavage, twice daily.
-
Experimental Groups:
-
Exenatide or pramlintide acetate reconstituted in dodecyl maltoside (DDM) with or without this compound.
-
-
Duration: 14 days.
-
Parameters Measured: Body weight gain, food and water intake, blood glucose, and serum insulin levels.
-
Key Findings: Co-administration of this compound with exenatide or pramlintide enhanced the glucose-lowering effects of both drugs and, in the case of exenatide, led to a net body weight loss.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the proposed signaling pathway for this compound and a typical experimental workflow for its evaluation.
Caption: Proposed signaling pathway of this compound as a leptin mimetic.
Caption: Generalized experimental workflow for in vivo studies of this compound.
References
- 1. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, in male C57BL/6J wild-type and ob/ob mice: effects on energy balance, glycaemic control and serum osteocalcin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an orally bioavailable leptin-related synthetic peptide insulin sensitizer: a study comparing the efficacies of this compound and metformin on energy balance and glycemic regulation in insulin-deficient male Swiss Webster mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a synthetic peptide amide with leptin-like activity, augments the effects of orally delivered exenatide and pramlintide acetate on energy balance and glycemic control in insulin-resistant male C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intranasal delivery of mouse this compound, a synthetic peptide amide with leptin-like activity, improves energy balance, glycaemic control, insulin sensitivity and bone formation in leptin-resistant C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Pathway of [D-Leu-4]-OB3 in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate [D-Leu-4]-OB3 with other treatment modalities for Alzheimer's disease (AD). We delve into the experimental data supporting the neuroprotective pathway of this leptin mimetic, presenting quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action.
This compound: A Leptin Mimetic with Neuroprotective Potential
This compound is a synthetic analog of the hormone leptin, which is known to play a role in regulating metabolism and has been shown to have neurotrophic effects. In animal models of Alzheimer's disease, this compound has demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects, primarily through its influence on insulin sensitivity and the reduction of neuroinflammation.
Performance Comparison: this compound vs. Alternative Alzheimer's Therapies
The therapeutic landscape for Alzheimer's disease is diverse, with various strategies targeting different aspects of the disease pathology. Here, we compare the proposed mechanism and available data for this compound against established and emerging therapeutic classes.
| Therapeutic Strategy | Primary Mechanism of Action | Key Advantages of this compound | Supporting Experimental Data for this compound |
| This compound | Leptin receptor agonist; enhances insulin sensitivity, reduces TNF-α induced neuroinflammation.[1][2] | Addresses metabolic components of AD; potential to modify disease progression by targeting neuroinflammation and neuronal survival pathways. | Reduced neurodegeneration (Fluoro-Jade C), decreased pro-inflammatory cytokines (TNF-α), and improved cognitive function (Novel Object Recognition) in AD-like mouse models.[1][2] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increases acetylcholine levels in the brain to improve synaptic communication. | Targets underlying pathological mechanisms (neuroinflammation and insulin resistance) rather than providing purely symptomatic relief. | N/A (Indirect Comparison) |
| Anti-Amyloid Monoclonal Antibodies (e.g., Aducanumab, Donanemab) | Target and clear amyloid-beta plaques from the brain. | Oral availability (as MA-[D-Leu-4]-OB3); potential to impact multiple pathological cascades (inflammation, insulin resistance) beyond amyloid clearance. | N/A (Indirect Comparison) |
| Anti-Tau Therapies | Target and prevent the aggregation of hyperphosphorylated tau protein. | Broader mechanism that may address upstream triggers of tau pathology, such as inflammation and metabolic dysfunction. | N/A (Indirect Comparison) |
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of a myristic acid-conjugated form of this compound (MA-[D-Leu-4]-OB3) in mouse models exhibiting Alzheimer's-like pathology.
Table 1: Effect of MA-[D-Leu-4]-OB3 on Neurodegeneration in the Cerebral Cortex of STZ-Treated Mice
| Treatment Group | Mean Number of Fluoro-Jade C-Positive Cells (± SEM) |
| Normal Control | 5 ± 2 |
| STZ-Treated (Vehicle) | 45 ± 5 |
| STZ-Treated + Insulin | 20 ± 4 |
| STZ-Treated + Insulin + MA-[D-Leu-4]-OB3 | 8 ± 3 |
| Data adapted from Hirschstein et al., 2020. STZ (Streptozotocin) is used to induce a diabetic condition that mimics aspects of Alzheimer's-related neurodegeneration. |
Table 2: Effect of MA-[D-Leu-4]-OB3 on Serum TNF-α Levels in STZ-Treated Mice
| Treatment Group | Serum TNF-α (pg/mL) (± SEM) |
| Normal Control | 35 ± 5 |
| STZ-Treated (Vehicle) | 85 ± 10 |
| STZ-Treated + Insulin | 55 ± 8 |
| STZ-Treated + Insulin + MA-[D-Leu-4]-OB3 | 40 ± 6 |
| Data adapted from Hirschstein et al., 2020. |
Table 3: Effect of MA-[D-Leu-4]-OB3 on Episodic Memory in STZ-Treated Mice (Novel Object Recognition Test)
| Treatment Group | Discrimination Index (± SEM) |
| Normal Control | 0.45 ± 0.05 |
| STZ-Treated (Vehicle) | 0.10 ± 0.03 |
| STZ-Treated + Insulin | 0.25 ± 0.04 |
| STZ-Treated + Insulin + MA-[D-Leu-4]-OB3 | 0.42 ± 0.06 |
| Data adapted from Hirschstein et al., 2020. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Proposed signaling pathway of this compound.
References
- 1. MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the long-term safety and toxicity of MA-[D-Leu-4]-OB3 in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical long-term safety and toxicity of MA-[D-Leu-4]-OB3, a novel synthetic peptide leptin mimetic. Due to the limited availability of public long-term toxicity data for MA-[D-Leu-4]-OB3, this comparison is made with Metformin, a widely used and well-characterized first-line treatment for type 2 diabetes, for which extensive preclinical safety data is available. This guide aims to offer a clear, data-driven perspective for researchers and drug development professionals.
Overview of MA-[D-Leu-4]-OB3
MA-[D-Leu-4]-OB3 is a synthetic peptide designed to mimic the metabolic and neurotrophic effects of leptin.[1][2] It has been developed to overcome the limitations of native leptin, such as poor blood-brain barrier penetration and potential for adverse side effects.[1] Preclinical studies have demonstrated its potential in models of obesity, diabetes, and cognitive dysfunction.[1][2]
Comparative Preclinical Safety Data
The following tables summarize the available preclinical safety and toxicity data for MA-[D-Leu-4]-OB3 and Metformin. It is important to note that the available data for MA-[D-Leu-4]-OB3 is primarily from short-term and dose-response studies, while the data for Metformin is more comprehensive, including long-term and carcinogenicity studies.
Table 1: General Toxicity Studies
| Parameter | MA-[D-Leu-4]-OB3 | Metformin |
| Animal Model | Male and Female C57BL/6 Mice[1] | Rats and Rabbits |
| Route of Administration | Oral Gavage[1] | Oral |
| Study Duration | Short-term and Dose-Response[1] | Acute, Sub-chronic, and Chronic |
| Key Findings | No clinical indicators of toxicity were evident. Metabolic and neurologic endpoints were either unaffected or improved.[1] | Generally well-tolerated. The most common adverse effects are gastrointestinal. Lactic acidosis is a rare but serious adverse effect. |
| No-Observed-Adverse-Effect Level (NOAEL) | Not explicitly stated in the available public literature. | High doses in animal studies have been well-tolerated. |
Table 2: Specific Toxicity Endpoints
| Endpoint | MA-[D-Leu-4]-OB3 | Metformin |
| Acute Toxicity (LD50) | Not reported in publicly available studies. | High, indicating a wide safety margin. |
| Sub-chronic/Chronic Toxicity | In a dose-response study, doses up to 150 mg/kg/day were administered without evident toxicity.[1] | Long-term studies in animals have not shown significant organ toxicity. |
| Carcinogenicity | Data not publicly available. | Long-term carcinogenicity studies in rats and mice did not show evidence of a carcinogenic potential. |
| Genotoxicity | Data not publicly available. | No evidence of a mutagenic potential in a battery of in vitro and in vivo tests. |
| Reproductive and Developmental Toxicity | Data not publicly available. | Animal studies have not shown teratogenic effects. |
| Histopathology | A 2020 study reported no Aβ deposition in the brains of mice treated with MA-[D-Leu-4]-OB3.[3] Comprehensive organ histopathology from long-term studies is not publicly available. | No major drug-related histopathological findings in long-term animal studies. |
Experimental Protocols
MA-[D-Leu-4]-OB3 Preclinical Toxicity Studies
The primary source of preclinical safety data for MA-[D-Leu-4]-OB3 is a study published in the International Journal of Toxicology in 2023.[1] The methodologies employed in this study are detailed below.
Short-Term High-Dose Study:
-
Animals: Male and female C57BL/6 mice.
-
Dosage: 50 mg/kg/day of MA-[D-Leu-4]-OB3.
-
Administration: Oral gavage, once daily.
-
Duration: Not explicitly stated, described as "short-term".
-
Parameters Monitored: Body weight, food and water intake, glucose tolerance, episodic memory, and daily cage-side clinical observations for physical or behavioral signs of toxicity.[1]
Dose-Response Study:
-
Animals: Male and female C57BL/6 mice.
-
Dosage: 16.6, 50, and 150 mg/kg/day of MA-[D-Leu-4]-OB3.
-
Administration: Oral gavage, once daily.
-
Duration: Not explicitly stated.
-
Parameters Monitored: Same as the short-term high-dose study.[1]
Metformin Preclinical Toxicity Studies (General Methodologies)
The preclinical safety of Metformin has been extensively studied over several decades. The following represents a general summary of the methodologies used in these studies, as specific individual study protocols are numerous.
-
Acute, Sub-chronic, and Chronic Toxicity: Studies were conducted in various rodent and non-rodent species, with administration typically via the oral route. Parameters evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
-
Carcinogenicity: Lifetime carcinogenicity studies were conducted in rats and mice.
-
Genotoxicity: A battery of tests was performed, including the Ames test, in vitro chromosomal aberration test, and in vivo mouse micronucleus test.
-
Reproductive and Developmental Toxicity: Studies were conducted in rats and rabbits to assess effects on fertility, embryonic-fetal development, and pre- and postnatal development.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of MA-[D-Leu-4]-OB3
MA-[D-Leu-4]-OB3 is a leptin mimetic, suggesting it interacts with the leptin receptor (LEPR) to activate downstream signaling pathways involved in energy homeostasis and metabolic regulation.
Caption: Proposed signaling pathway of MA-[D-Leu-4]-OB3 via the leptin receptor.
Preclinical Toxicity Assessment Workflow
The following diagram illustrates a generalized workflow for preclinical toxicity assessment, applicable to both MA-[D-Leu-4]-OB3 and other investigational drugs.
Caption: Generalized workflow for preclinical in vivo toxicity studies.
Conclusion
Based on the publicly available data, MA-[D-Leu-4]-OB3 appears to have a favorable short-term safety profile in preclinical mouse models, with no observed signs of toxicity at the doses tested.[1] However, a comprehensive assessment of its long-term safety and toxicity is not yet possible due to the lack of published data on chronic toxicity, carcinogenicity, and reproductive toxicity. In comparison, Metformin has a well-established and extensive preclinical safety record.
For drug development professionals, the initial safety findings for MA-[D-Leu-4]-OB3 are promising and support further investigation. Future long-term preclinical studies will be critical to fully delineate its safety profile and to provide a more direct and comprehensive comparison with established therapies. Researchers should prioritize the generation and publication of these data to facilitate a thorough risk-benefit assessment for the potential clinical application of MA-[D-Leu-4]-OB3.
References
- 1. Assessing the Safety of MA-[D-Leu-4]-OB3, a Synthetic Peptide Leptin Mimetic: Two Pre-Clinical Toxicity Studies in Male and Female C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MA-[D-Leu-4]-OB3, a small molecule synthetic peptide leptin mimetic, improves episodic memory, and reduces serum levels of tumor necrosis factor-alpha and neurodegeneration in mouse models of Type 1 and Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Diabetic Effects of [D-Leu-4]-OB3 and Exenatide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic anti-diabetic effects observed with the co-administration of the synthetic leptin mimetic, [D-Leu-4]-OB3, and the GLP-1 receptor agonist, exenatide. The information presented is based on preclinical data and aims to elucidate the enhanced therapeutic potential of this combination therapy for type 2 diabetes.
Enhanced Glycemic Control and Metabolic Benefits
The combination of this compound and exenatide has demonstrated significant synergistic effects on key metabolic parameters in preclinical models of insulin resistance. This compound, a synthetic peptide amide with leptin-like activity, and exenatide, a glucagon-like peptide-1 (GLP-1) receptor agonist, appear to target complementary pathways involved in glucose homeostasis and energy balance.[1]
A key study investigated the oral co-delivery of these agents in insulin-resistant male C57BLK/6-m db/db mice. The results indicated that the combination therapy led to more profound improvements in glycemic control and body weight management than either agent alone.[1]
Comparative Efficacy Data
The following tables summarize the quantitative data from a 14-day preclinical study, highlighting the superior efficacy of the combined therapy.
Table 1: Effect on Body Weight Gain (%) [1]
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | % Body Weight Gain |
| DDM (Vehicle) | 38.2 ± 1.2 | 45.7 ± 1.5 | 19.7% |
| Exenatide | 39.1 ± 1.1 | 44.5 ± 1.3 | 13.9% |
| This compound | 38.9 ± 1.3 | 43.4 ± 1.4 | 11.5% |
| Exenatide + this compound | 39.3 ± 1.2 | 37.6 ± 1.1 | -4.2% |
Table 2: Effect on Blood Glucose Levels [1]
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | % Reduction in Blood Glucose |
| DDM (Vehicle) | 450 ± 25 | 450 ± 28 | 0% |
| Exenatide | 445 ± 22 | 354 ± 20 | 20.4% |
| This compound | 452 ± 26 | Not specified | Not specified |
| Exenatide + this compound | 448 ± 24 | 276 ± 18 | 38.3% |
Table 3: Effect on Food and Water Intake [1]
| Treatment Group | Average Daily Food Intake (g) | Average Daily Water Intake (mL) |
| DDM (Vehicle) | 6.2 ± 0.4 | 15.1 ± 1.2 |
| Exenatide | 4.1 ± 0.3 | 14.8 ± 1.1 |
| This compound | 3.9 ± 0.3 | 15.3 ± 1.3 |
| Exenatide + this compound | 3.8 ± 0.2 | 9.8 ± 0.8* |
*Indicates a significant reduction compared to individual treatments.
Mechanisms of Action and Signaling Pathways
The synergistic effects of this compound and exenatide can be attributed to their distinct yet complementary mechanisms of action. This compound acts as a leptin mimetic, influencing energy homeostasis and insulin sensitivity, likely through central and peripheral pathways.[2][3] Exenatide, as a GLP-1 receptor agonist, enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[4]
This compound Signaling
As a leptin mimetic, this compound is presumed to activate the leptin receptor (LepR). The binding of leptin to the long-form of its receptor (LepRb) triggers several intracellular signaling cascades, primarily the JAK2-STAT3 pathway, which is crucial for regulating gene expression related to energy balance.[5][6] Other pathways activated include the PI3K-Akt and MAPK/ERK pathways.[5][6] These pathways collectively contribute to increased insulin sensitivity and regulation of glucose metabolism.[2][5]
Exenatide Signaling
Exenatide binds to and activates the GLP-1 receptor, a G protein-coupled receptor, primarily on pancreatic beta cells.[7] This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2).[4][7] These signaling events result in enhanced glucose-dependent insulin secretion, increased insulin synthesis, and improved beta-cell survival.[7][8]
Experimental Protocols
The data presented in this guide are derived from a study with the following experimental design:
Animal Model: Insulin-resistant male C57BLK/6-m db/db mice.[1]
Treatment Groups:
-
Vehicle control (Dodecyl maltoside - DDM)
-
Exenatide in DDM
-
This compound in DDM
-
Exenatide + this compound in DDM[1]
Administration: Oral gavage, twice daily for 14 days.[1]
Measured Parameters:
-
Body weight
-
Food and water intake
-
Blood glucose levels
-
Serum insulin levels[1]
Statistical Analysis: Data were analyzed for statistical significance to compare the effects of the combination therapy against individual treatments and the vehicle control.
Experimental Workflow
Conclusion
The co-administration of this compound and exenatide demonstrates a strong synergistic potential for the treatment of type 2 diabetes in preclinical models. The combination therapy not only leads to superior glycemic control and body weight reduction but also highlights the promise of targeting multiple, complementary pathways in the management of complex metabolic diseases. Further research is warranted to explore the full therapeutic potential and long-term safety of this combination in clinical settings.
References
- 1. This compound, a synthetic peptide amide with leptin-like activity, augments the effects of orally delivered exenatide and pramlintide acetate on energy balance and glycemic control in insulin-resistant male C57BLK/6-m db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a synthetic leptin agonist, improves hyperglycemic control in C57BL/6J ob/ob mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Exenatide? [synapse.patsnap.com]
- 5. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Independent Verification of [D-Leu-4]-OB3's Ability to Cross the Blood-Brain Barrier: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the blood-brain barrier (BBB) permeability of the synthetic peptide leptin mimetic, [D-Leu-4]-OB3, and its analog, myristic acid-[D-Leu-4]-OB3 (MA-[D-Leu-4]-OB3), with its natural counterpart, leptin, and other relevant compounds. The content is supported by a review of available experimental data and detailed methodologies for key experiments.
Executive Summary
This compound and its acylated form, MA-[D-Leu-4]-OB3, have emerged as promising therapeutic candidates for metabolic and neurodegenerative disorders due to their ability to mimic the central effects of leptin. A critical aspect of their therapeutic potential hinges on their capacity to cross the blood-brain barrier (BBB), a feat that is notably impaired for endogenous leptin in obese individuals, leading to leptin resistance.[1][2][3] This guide consolidates the existing, primarily qualitative, evidence for the BBB penetration of these synthetic peptides and contrasts it with quantitative data available for leptin and other compounds. While direct quantitative permeability data for this compound is not extensively published, immunofluorescence studies consistently demonstrate its localization within the hypothalamus, a key regulatory center for metabolism and cognitive function.[3][4][5]
Comparative Analysis of Blood-Brain Barrier Permeability
The ability of a therapeutic agent to penetrate the BBB is a crucial determinant of its efficacy for treating central nervous system (CNS) disorders. Here, we compare the available data on the BBB permeability of this compound and its analogs with that of endogenous leptin.
Table 1: Comparison of Blood-Brain Barrier Permeability Data
| Compound | Method | Species | Key Findings | Quantitative Data (Unit) | Reference |
| This compound | Immunofluorescence Microscopy | Mouse (Normal, ob/ob, DIO) | Dense staining observed in the median eminence and arcuate nucleus of the hypothalamus after oral gavage, indicating BBB crossing. | Not Reported | [3][4] |
| MA-[D-Leu-4]-OB3 | Immunofluorescence Microscopy | Mouse (Normal, ob/ob, DIO) | Similar to this compound, it crosses the BBB and concentrates in the hypothalamus. | Not Reported | [3][4][5] |
| Leptin | In Situ Brain Perfusion | Rat (Lean) | Demonstrates saturable transport across the BBB. | Permeability Coefficient Surface Area (PS) Product: 11.0 - 14.8 (x 10⁻⁶ mL·g⁻¹·s⁻¹) | [6] |
| Leptin | In Situ Brain Perfusion | Rat (Obese) | BBB transport is significantly reduced in diet-induced and genetically obese models. | PS Product: 3.0 - 4.0-fold lower than in lean rats | [6] |
| Leptin(ss)-P85 (Pluronic-conjugated Leptin) | In Vivo Intravenous Injection & Brain Perfusion | Mouse | Crosses the BBB via a non-saturable mechanism. | Unidirectional influx rate (Ki): 0.272 ± 0.037 (μL/g·min) | [7] |
Note: DIO refers to Diet-Induced Obese mice. The data for this compound and MA-[D-Leu-4]-OB3 is qualitative, based on the visualization of the peptide in the brain parenchyma. In contrast, the data for leptin and its conjugate are quantitative measures of transport kinetics.
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are protocols for key experiments relevant to assessing the BBB permeability of peptides.
In Vivo Localization via Immunofluorescence Staining
This protocol is adapted from studies demonstrating the hypothalamic localization of this compound and MA-[D-Leu-4]-OB3.[4]
Objective: To visualize the distribution of a peptide within the brain after peripheral administration.
Materials:
-
This compound or MA-[D-Leu-4]-OB3
-
Vehicle (e.g., 0.3% dodecyl maltoside in PBS)
-
Anesthetic (e.g., pentobarbital)
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
30% Sucrose in PBS
-
Primary antibody against the peptide of interest
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Cryostat
-
Fluorescence microscope
Procedure:
-
Animal Dosing: Administer the peptide (e.g., via oral gavage) to the animal model (e.g., C57BL/6J mice).
-
Anesthesia and Perfusion: At the time of peak serum concentration, deeply anesthetize the animal. Perform transcardial perfusion, first with ice-cold PBS to clear the blood, followed by 4% PFA to fix the tissues.
-
Brain Extraction and Cryoprotection: Carefully dissect the brain and post-fix it in 4% PFA for 4-24 hours at 4°C. Subsequently, cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 25-40 µm thick coronal sections using a cryostat. Collect the free-floating sections in PBS.
-
Immunostaining:
-
Wash sections in PBS.
-
Permeabilize and block non-specific binding using a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.
-
Incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash sections extensively in PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash sections in PBS.
-
-
Mounting and Imaging: Mount the sections onto glass slides, coverslip with mounting medium containing a nuclear counterstain like DAPI, and seal.
-
Microscopy: Visualize the sections using a fluorescence or confocal microscope to identify the location of the peptide staining within the brain.
In Situ Brain Perfusion
This technique allows for the quantitative measurement of the rate of transport of a substance across the BBB without the confounding influence of peripheral metabolism or binding.
Objective: To determine the unidirectional influx rate (Ki) of a peptide into the brain.
Materials:
-
Radio-labeled or fluorescently-labeled peptide
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O₂/5% CO₂)
-
Anesthetic
-
Perfusion pump
-
Surgical instruments for cannulation
-
Gamma counter or fluorescence detector
Procedure:
-
Animal Preparation: Anesthetize the animal and expose the common carotid arteries.
-
Cannulation: Ligate the external carotid artery and cannulate the common carotid artery with fine tubing connected to the perfusion pump.
-
Perfusion: Begin perfusion with the buffer to wash out the cerebral circulation. The perfusion fluid exits through the severed jugular veins.
-
Test Substance Infusion: After a brief washout period, switch to the perfusion buffer containing the labeled peptide of a known concentration and perfuse for a short, defined period (e.g., 30-120 seconds).
-
Termination and Sample Collection: Stop the perfusion and decapitate the animal. Dissect the brain and collect blood samples.
-
Quantification: Measure the amount of labeled peptide in the brain tissue and in the perfusate samples using a gamma counter or fluorescence detector.
-
Calculation: The brain-to-perfusate concentration ratio is plotted against perfusion time. The slope of this relationship provides the unidirectional influx rate (Ki).
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.
Leptin Receptor Signaling Pathway
This compound, as a leptin mimetic, is presumed to activate the leptin receptor and its downstream signaling cascades, primarily the JAK-STAT pathway.
Caption: Leptin/[D-Leu-4]-OB3 signaling via the JAK-STAT pathway.
Experimental Workflow for In Vivo BBB Permeability Assessment
The following diagram illustrates the key steps involved in a typical in vivo study to assess whether a compound crosses the blood-brain barrier.
Caption: Workflow for immunofluorescence-based BBB crossing analysis.
Alternative CNS-Targeting Peptides for Metabolic Diseases
While this compound shows promise, other peptide-based therapeutics are also being developed to target central mechanisms of metabolic control.
Table 2: Alternative CNS-Targeting Peptides
| Peptide Class | Example | Mechanism of Action | BBB Crossing |
| GLP-1 Receptor Agonists | Semaglutide, Liraglutide | Activate GLP-1 receptors in the brain to promote satiety and reduce appetite. | Yes, though the exact mechanisms are still under investigation. |
| Dual GIP and GLP-1 Receptor Agonists | Tirzepatide | Activates both GIP and GLP-1 receptors, leading to enhanced weight loss and glycemic control. | Assumed to act on CNS targets. |
| Amylin Analogs | Pramlintide | Acts on amylin receptors in the area postrema to slow gastric emptying and promote satiety. | Acts on a circumventricular organ, which has a more permeable BBB. |
Conclusion
The available evidence strongly suggests that this compound and its acylated analog, MA-[D-Leu-4]-OB3, can cross the blood-brain barrier and engage with hypothalamic targets. This capability is particularly significant given the impaired BBB transport of endogenous leptin in obese states. However, the current evidence is primarily qualitative. To provide a more definitive and comprehensive understanding of their therapeutic potential, future research should focus on quantitative assessments of their BBB permeability using techniques such as in situ brain perfusion or in vitro BBB models. Such data would enable a more direct and robust comparison with leptin and other CNS-acting peptides, thereby facilitating the rational design and development of next-generation therapeutics for metabolic and neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule synthetic peptide leptin mimetics cross the blood-brain barrier and improve energy balance, glycemic control, and cognitive function in mouse models of obesity and diabetes [amsny.org]
- 3. This compound and MA-[D-Leu-4]-OB3, small molecule synthetic peptide leptin mimetics, improve glycemic control in diet-induced obese (DIO) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral delivery of this compound and MA-[D-Leu-4]-OB3, synthetic peptide leptin mimetics: Immunofluorescent localization in the mouse hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Obesity is associated with a decreased leptin transport across the blood-brain barrier in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transport across the Blood-Brain Barrier of Pluronic Leptin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of [D-Leu-4]-OB3: A Procedural Guide
Disclaimer: The following procedures are based on general laboratory safety guidelines for non-hazardous chemical waste. Researchers must consult and adhere to their institution's specific environmental health and safety (EHS) protocols and local regulations, as these may vary. A material safety data sheet (MSDS) for [D-Leu-4]-OB3 is not publicly available; therefore, treating it with due care as a potentially bioactive compound is recommended.
Quantitative Data on Handling and Storage
To ensure the integrity of this compound during its use and to minimize waste, proper storage is crucial. The following table summarizes key handling and storage recommendations for synthetic peptides.
| Parameter | Recommendation | Rationale |
| Storage of Lyophilized Peptide | Store at -20°C or colder in a dark, dry place. | Prevents degradation and maintains long-term stability.[1][2] |
| Handling of Lyophilized Peptide | Allow the container to equilibrate to room temperature in a desiccator before opening. | Reduces moisture uptake from the air, which can compromise peptide stability.[1][3][4] |
| Storage of Peptide Solutions | Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles. | Preserves the integrity of the peptide in solution.[1][2][4] |
| Recommended Solvents | Sterile distilled water or sterile dilute acetic acid (0.1%) for initial stock solutions.[4] | Ensures compatibility with many biological assays and aids in peptide recovery if necessary. |
Experimental Protocol: General Disposal of this compound Waste
The following protocol outlines a general procedure for the disposal of non-hazardous peptide waste. This procedure should be adapted to comply with your institution's specific guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves.
-
Leak-proof, labeled waste container for solid waste.
-
Leak-proof, labeled waste container for liquid waste.
-
Neutralizing agent (if required by institutional protocols for acidic or basic solutions).
-
Access to the institutional chemical waste management program.
Procedure:
-
Risk Assessment: Before handling, conduct a risk assessment for the disposal process. Although not classified as hazardous, treat this compound with caution as a bioactive molecule.
-
Segregation of Waste:
-
Solid Waste: Collect unused lyophilized powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials in a designated, sealed, and clearly labeled solid waste container.
-
Liquid Waste: Collect expired or unused this compound solutions in a designated, sealed, and clearly labeled liquid waste container. Do not pour peptide solutions down the drain unless explicitly permitted by your institution's EHS office for non-hazardous waste.[5][6][7]
-
-
Decontamination of Glassware: Thoroughly rinse any glassware that has come into contact with this compound with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Labeling Waste Containers: Clearly label all waste containers with the contents, including the name "this compound," the approximate amount, and the date.
-
Storage of Waste: Store the sealed waste containers in a designated and secure area, away from general laboratory traffic, until collection by the institutional waste management service.
-
Disposal through Institutional Channels: Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management program.[6][8][9]
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the safe handling and disposal of laboratory chemical waste, applicable to compounds like this compound.
Caption: General Workflow for Laboratory Chemical Waste Disposal.
References
- 1. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. bachem.com [bachem.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. maxedoutcompounds.com [maxedoutcompounds.com]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling [D-Leu-4]-OB3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide [D-Leu-4]-OB3. The following procedures are designed to ensure the safe handling, use, and disposal of this research compound, thereby fostering a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a potentially hazardous chemical, the following personal protective equipment is mandatory. General laboratory best practices dictate the use of gloves, lab coats, and protective eyewear for handling research peptides.[1] It is also advisable to avoid direct contact with or inhalation of the compound.[1]
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex | Prevents skin contact with the compound.[2] |
| Body Protection | Laboratory Coat | Standard lab coat | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Respirator | Appropriate for fine particulates/aerosols | Recommended to avoid inhalation, especially when handling the lyophilized powder.[2] |
II. Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
A. Reconstitution and Handling Workflow
The following diagram outlines the standard procedure for reconstituting and handling this compound in a laboratory setting.
B. Storage Conditions
Proper storage is essential to prevent degradation of the peptide.
| Form | Storage Temperature | Additional Notes |
| Lyophilized Powder | -20°C or colder | Store in a dry, dark environment.[1] |
| Reconstituted Solution | -20°C or colder | Avoid repeated freeze-thaw cycles.[1] |
III. Disposal Plan
All materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
A. Waste Segregation and Disposal Workflow
The following diagram illustrates the process for managing waste generated from experiments involving this compound.
B. Decontamination
-
Spills: In the event of a spill, wear appropriate PPE, cover the spill with absorbent material, and clean the area with a suitable disinfectant. For powdered spills, sweep up the material carefully to avoid raising dust, and place it in a sealed container for disposal.[2]
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound using an appropriate laboratory disinfectant.
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2] |
While preclinical studies in mice have not shown clinical indicators of toxicity for this compound, it is imperative to handle this research compound with the appropriate safety precautions outlined in this guide.[3] Always consult your institution's safety guidelines and the relevant Safety Data Sheet (SDS) for any chemical used in your experiments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
